A-802715
説明
Structure
3D Structure
特性
IUPAC Name |
1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKAARSDXHSHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148237 | |
| Record name | A 802715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107767-58-8 | |
| Record name | A 802715 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107767588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 802715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-803467: A Deep Dive into the Mechanism of Action of a Selective Nav1.8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of A-803467, a potent and selective blocker of the voltage-gated sodium channel Nav1.8. A-803467 has demonstrated significant potential in preclinical models of neuropathic and inflammatory pain. This document details its molecular interactions, summarizes key quantitative data, outlines experimental protocols, and visualizes its mechanism and experimental application.
Core Mechanism of Action
A-803467 is a small molecule that acts as a potent and selective antagonist of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel Nav1.8.[1][2][3][4][5] This channel is predominantly expressed in the peripheral sensory neurons, specifically the nociceptors, which are responsible for transmitting pain signals.[6] Nav1.8 plays a crucial role in the generation and propagation of action potentials in these neurons, particularly in pathological pain states.[6][7]
The mechanism of A-803467 involves binding to the Nav1.8 channel and inhibiting the influx of sodium ions, which is essential for the depolarization phase of the action potential.[6] By blocking this channel, A-803467 effectively reduces the excitability of pain-sensing neurons, thereby attenuating the transmission of pain signals.[2][7] The selectivity of A-803467 for Nav1.8 over other sodium channel subtypes, such as Nav1.2, Nav1.3, Nav1.5, and Nav1.7, is a key feature that suggests a reduced potential for central nervous system and cardiovascular side effects.[3][4][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency and efficacy data for A-803467.
Table 1: In Vitro Potency of A-803467 on Human Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) |
| Nav1.8 | 8[1][3][4][5] |
| Nav1.2 | >1000[3][4][5] |
| Nav1.3 | >1000[3][4][5] |
| Nav1.5 | >1000[3][4][5] |
| Nav1.7 | >1000[3][4][5] |
Table 2: In Vivo Efficacy of A-803467 in Rat Models of Pain
| Pain Model | Route of Administration | ED50 (mg/kg) |
| Spinal Nerve Ligation (Neuropathic Pain) | i.p. | 47[3][5] |
| Sciatic Nerve Injury (Neuropathic Pain) | i.p. | 85[3][5] |
| Capsaicin-induced Secondary Allodynia (Neuropathic Pain) | i.p. | ~100[3][5] |
| Complete Freund's Adjuvant (Inflammatory Pain) | i.p. | 41[3][5] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed mechanism of action of A-803467 in the context of pain signaling.
Caption: A-803467 blocks Nav1.8 channels on nociceptive neurons, inhibiting pain signaling.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the inhibitory effect of A-803467 on Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Preparation:
-
HEK293 cells stably expressing the human SCN10A gene (encoding Nav1.8) are cultured in standard conditions (37°C, 5% CO2).
-
Cells are plated on glass coverslips 24-48 hours prior to recording.
2. Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution (e.g., containing in mM: 140 K-Gluconate, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH 7.3 with KOH).
-
The coverslip is placed in a recording chamber perfused with an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH).
-
A giga-ohm seal is formed between the pipette and a single cell, and the whole-cell configuration is established.
-
The cell is voltage-clamped at a holding potential of -100 mV.
3. Compound Application and Data Acquisition:
-
Nav1.8 currents are elicited by a depolarizing step to 0 mV for 50 ms.
-
A-803467 is applied at increasing concentrations through the perfusion system.
-
The peak inward current is measured at each concentration after the block has reached a steady state.
4. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration.
-
The data are fitted to the Hill equation to determine the IC50 value.
Caption: Workflow for determining the IC50 of A-803467 using whole-cell patch-clamp.
In Vivo Rodent Models of Pain for ED50 Determination
These protocols are used to assess the analgesic efficacy of A-803467 in preclinical models of pain.[8]
1. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
-
Induction: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated.
-
Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is determined.
-
Compound Administration: A-803467 or vehicle is administered (e.g., intraperitoneally).
-
Efficacy Measurement: The paw withdrawal threshold is re-assessed at various time points after compound administration.
2. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Induction: CFA is injected into the plantar surface of a rat's hind paw, inducing localized inflammation.
-
Assessment: Thermal hyperalgesia (increased sensitivity to a painful heat stimulus) is measured using a plantar test apparatus. The paw withdrawal latency is determined.
-
Compound Administration: A-803467 or vehicle is administered.
-
Efficacy Measurement: The paw withdrawal latency is re-assessed at various time points after compound administration.
3. Data Analysis:
-
The dose-response relationship is determined by testing a range of A-803467 doses.
-
The ED50 (the dose that produces 50% of the maximum effect) is calculated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drpress.org [drpress.org]
- 7. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What in vivo models are used for pain studies? [synapse.patsnap.com]
An In-depth Technical Guide to the P2X7 Receptor Binding Affinity of A-740003
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the compound "A-802715" did not yield any publicly available data. Consequently, this guide focuses on the well-characterized and potent P2X7 receptor antagonist, A-740003 , as a representative molecule to fulfill the core requirements of this technical guide.
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological signaling pathways. Its activation by high concentrations of extracellular ATP triggers a cascade of events, including cation influx, cytokine release, and in some cases, pore formation leading to cell death. This makes the P2X7 receptor a compelling target for therapeutic intervention in a range of diseases, including chronic pain, neurodegenerative disorders, and inflammatory conditions. A-740003 is a potent and selective antagonist of the P2X7 receptor, and its well-documented pharmacological profile makes it an invaluable tool for studying P2X7 receptor function and for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the binding affinity and functional characterization of A-740003. It includes detailed experimental protocols for key assays, quantitative data presented in a clear tabular format, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Data Presentation
The binding affinity and functional potency of A-740003 have been determined across various species and experimental platforms. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Species | Assay | Value (nM) | Reference |
| IC50 | Rat | Calcium Influx | 18 | |
| IC50 | Human | Calcium Influx | 40 | |
| IC50 | Human (THP-1 cells) | IL-1β Release | 156 | |
| IC50 | Human (THP-1 cells) | Pore Formation (dye uptake) | 92 |
Table 1: Binding Affinity and Functional Potency of A-740003 at the P2X7 Receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the interaction of A-740003 with the P2X7 receptor.
Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of A-740003 for the P2X7 receptor using a radiolabeled ligand, such as [³H]A-740003.
Materials:
-
HEK293 cells stably expressing the human or rat P2X7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂).
-
Radioligand: [³H]A-740003.
-
Non-labeled A-740003 (for competition).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-P2X7 cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A-740003 at various concentrations (for competition curve).
-
A fixed concentration of [³H]A-740003 (typically at or below its Kd).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the concentration of unlabeled A-740003.
-
Calculate the IC
-
In Vivo Pharmacokinetics of A-802715: A Review of Available Data
Despite a comprehensive search of publicly available scientific literature, specific in vivo pharmacokinetic data for the compound A-802715 is not available. While general information regarding its chemical nature and in vitro toxicity has been reported, detailed studies characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in animal models have not been published.
This compound is identified as a methylxanthine derivative.[1] In vitro studies have determined its toxicity (TD50) to be in the range of 0.9-1.1 mM in human melanoma and squamous cell carcinoma cell lines.[1] Furthermore, research indicates that this compound can enhance the irradiation-induced suppression of S-phase entry in p53 wild-type cells and may prolong the G2/M cell cycle block.[1]
For researchers planning in vivo investigations, formulation guidance for this compound is available, suggesting solvents and co-solvents for creating solutions suitable for animal administration.[1] These protocols aim to achieve clear solutions at concentrations of at least 7.5 mg/mL.[1] However, the absence of published in vivo pharmacokinetic studies means that critical parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability remain unknown.
General Principles of In Vivo Pharmacokinetic Studies
While specific data for this compound is lacking, a general understanding of in vivo pharmacokinetic studies can provide a framework for future research. These studies are crucial in drug development to understand how a compound behaves within a living organism.
Experimental Protocols
A typical in vivo pharmacokinetic study involves the following key steps:
-
Animal Model Selection: The choice of animal model (e.g., mice, rats, dogs, non-human primates) is critical and depends on the research question and the relevance of the model to human physiology.[2][3]
-
Dosing and Administration: The compound is administered through a specific route (e.g., intravenous, oral, intraperitoneal) at a defined dose.[4] The formulation of the compound is crucial for ensuring accurate and reproducible dosing.[1]
-
Sample Collection: Blood, plasma, or serum samples are collected at various time points after administration. Urine and feces may also be collected to assess excretion pathways.
-
Bioanalytical Method: A sensitive and specific analytical method, often high-performance liquid chromatography-mass spectrometry (HPLC-MS), is developed and validated to quantify the concentration of the drug and its metabolites in the biological samples.
-
Pharmacokinetic Analysis: The concentration-time data is analyzed using specialized software to determine key pharmacokinetic parameters.[5][6][7][8]
The workflow for a typical in vivo pharmacokinetic study is illustrated in the diagram below.
Future Directions
To elucidate the pharmacokinetic profile of this compound, dedicated in vivo studies are required. Such studies would be instrumental in understanding its potential as a therapeutic agent and would provide the necessary data to guide dose selection and administration schedules for further preclinical and potentially clinical investigations. Researchers interested in this compound would need to conduct these studies to generate the quantitative data necessary for a comprehensive understanding of its in vivo behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. help.benchling.com [help.benchling.com]
- 5. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auc cmax tmax: Topics by Science.gov [science.gov]
- 7. Evaluation of different indirect measures of rate of drug absorption in comparative pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A-802715 and Neuroinflammation: A Review of an Enigmatic Methylxanthine Derivative
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-802715 is a methylxanthine derivative that has been anecdotally described as possessing anti-inflammatory properties. However, a comprehensive review of publicly available scientific literature reveals a significant lack of data to support its use or specific mechanism of action in the context of neuroinflammation research. While the broader class of methylxanthines has been studied for their neuroprotective and anti-inflammatory effects, specific information regarding this compound in this field is conspicuously absent. This document summarizes the limited available information on this compound and provides a general overview of the potential role of methylxanthines in neuroinflammation, while highlighting the critical knowledge gaps concerning the specific compound .
This compound: Unsubstantiated Claims and Limited Data
A singular commercial vendor of this compound claims that the compound "decreases the endogenous formation and blood levels of pro-inflammatory substances and increases the formation and blood levels of anti-inflammatory substances such as interleukin 10 receptor and tumor necrosis factor receptor". This assertion, if substantiated, would suggest a potential therapeutic role for this compound in inflammatory conditions, including neuroinflammation. However, extensive searches of scientific databases and patent literature have failed to uncover any primary research that validates these claims or elucidates the underlying molecular mechanisms.
The only peer-reviewed publication found to mention this compound is a study by Bohm L, et al., published in Biochimica et Biophysica Acta in 2000. This research focused on the influence of this compound and other methylxanthines on the cell cycle of human cancer cell lines following irradiation. The study's findings are confined to the field of oncology and do not provide any information relevant to neuroinflammatory processes, such as the activation of microglia or astrocytes, or the modulation of cytokine release in the central nervous system (CNS).
The General Role of Methylxanthines in Neuroinflammation
While specific data on this compound is lacking, the broader class of methylxanthine derivatives has been investigated for its effects on the CNS, with some demonstrating neuroprotective and anti-inflammatory properties. These compounds, which include well-known substances like caffeine (B1668208) and theophylline, can cross the blood-brain barrier and exert their effects through several mechanisms.
The primary mechanisms of action for many methylxanthines include:
-
Adenosine (B11128) Receptor Antagonism: Adenosine receptors, particularly the A1 and A2A subtypes, are widely expressed in the brain and play a crucial role in modulating neuronal activity and inflammation. By blocking these receptors, methylxanthines can influence neurotransmitter release and glial cell function.
-
Phosphodiesterase (PDE) Inhibition: Some methylxanthines can inhibit PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers are involved in a wide range of cellular processes, including the regulation of inflammatory responses.
These mechanisms can theoretically impact neuroinflammatory pathways by:
-
Modulating Microglial Activation: Microglia, the resident immune cells of the CNS, play a central role in initiating and resolving neuroinflammation. Their activation state can be influenced by adenosine signaling and intracellular cyclic nucleotide levels.
-
Regulating Cytokine Production: Methylxanthines have been shown in some contexts to modulate the production of both pro- and anti-inflammatory cytokines.
It is important to reiterate that these are general properties of the methylxanthine class, and it cannot be assumed that this compound shares these specific activities or potencies in the context of neuroinflammation without direct experimental evidence.
Conclusion and Future Directions
The initial
The Role of A-802715 in Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from nerve injury, remains a significant therapeutic challenge. A promising avenue for the development of novel analgesics is the targeted blockade of specific voltage-gated sodium channels expressed in nociceptive neurons. This technical guide delves into the preclinical evidence supporting the role of A-802715, a potent and selective antagonist of the Nav1.8 sodium channel, in attenuating neuropathic pain. We will explore its mechanism of action, summarize key quantitative data from relevant preclinical models, and provide detailed experimental protocols for assessing its efficacy. This document aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of next-generation pain therapeutics.
Introduction: The Nav1.8 Channel as a Therapeutic Target
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) C- and Aδ-fibers, which are primary afferent neurons responsible for transmitting noxious stimuli.[1][2][3] In neuropathic pain states, Nav1.8 channels exhibit altered expression and gating properties, contributing to the hyperexcitability of sensory neurons and the generation of ectopic discharges, which are hallmarks of neuropathic pain.[4][5]
This compound is a small molecule antagonist that demonstrates high potency and selectivity for the Nav1.8 sodium channel. By specifically blocking this channel, this compound aims to reduce the aberrant firing of nociceptive neurons without affecting other sodium channel subtypes that are critical for normal physiological functions in the central nervous system and other tissues. This targeted approach holds the potential for a more favorable side-effect profile compared to non-selective sodium channel blockers currently used in the clinic.
Mechanism of Action of this compound
This compound exerts its analgesic effect by directly binding to and inhibiting the Nav1.8 sodium channel. This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of the action potential. The result is a dampening of neuronal excitability and a reduction in the frequency of action potential firing in response to noxious stimuli.[6][7]
The primary mechanism involves:
-
Direct Channel Blockade: this compound physically occludes the pore of the Nav1.8 channel, preventing sodium ion conductance.
-
State-Dependent Inhibition: Like many sodium channel blockers, the affinity of this compound for the Nav1.8 channel may be higher when the channel is in the open or inactivated state, which are more prevalent during periods of high-frequency firing characteristic of neuropathic pain. This use-dependent blockade allows for a more targeted effect on hyperactive neurons.
Signaling Pathway
The signaling pathway through which this compound alleviates neuropathic pain is direct and localized to the primary sensory neuron.
Figure 1: Signaling pathway of this compound in neuropathic pain.
Quantitative Data in Preclinical Models
| Compound | Assay | Species | IC50 | Reference |
| A-803467 | Human Nav1.8 (recombinant) | - | 8 nM | [8] |
| Rat TTX-R current (DRG neurons) | Rat | 140 nM | [8] |
Table 1: In Vitro Potency of the Nav1.8 Blocker A-803467.
| Neuropathic Pain Model | Species | Endpoint | Route | ED50 (mg/kg) | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | i.p. | 47 | [8] |
| Sciatic Nerve Injury (SNI) | Rat | Mechanical Allodynia | i.p. | 85 | [8] |
| Capsaicin-induced secondary allodynia | Rat | Mechanical Allodynia | i.p. | ~100 | [8] |
| Complete Freund's Adjuvant (CFA) | Rat | Thermal Hyperalgesia | i.p. | 41 | [8] |
Table 2: In Vivo Efficacy of the Nav1.8 Blocker A-803467 in Rat Pain Models.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of Nav1.8 antagonists in rodent models of neuropathic pain.
Animal Models of Neuropathic Pain
This model produces a long-lasting and robust mechanical allodynia and thermal hyperalgesia.[1][9][10][11][12]
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Place the animal in a prone position and make a midline incision at the L4-S2 level.
-
Exposure of Spinal Nerves: Separate the left paraspinal muscles from the spinous processes and remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a 4-0 to 6-0 silk suture.
-
Closure: Suture the muscle and skin layers.
-
Sham Control: Perform the same surgical procedure without the nerve ligation.
This model results in a highly reproducible and long-lasting mechanical hypersensitivity.[13][14][15]
Procedure:
-
Anesthesia: Anesthetize the mouse or rat.
-
Surgical Preparation: Make an incision on the lateral surface of the thigh.
-
Exposure of Sciatic Nerve: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Closure: Suture the muscle and skin layers.
-
Sham Control: Expose the sciatic nerve and its branches without performing the ligation and transection.
Behavioral Assays for Pain Assessment
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[2][4][16][17][18]
Procedure:
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.
This test measures the latency to withdraw from a radiant heat source.[3][19][20][21][22]
Procedure:
-
Acclimation: Place the animal in a glass-floored testing chamber and allow it to acclimate.
-
Stimulation: Position a radiant heat source beneath the glass floor, directly under the plantar surface of the hind paw.
-
Response: The test measures the time it takes for the animal to withdraw its paw. A cut-off time is used to prevent tissue damage.
-
Measurement: The withdrawal latency is recorded automatically.
Experimental Workflow Diagram
Figure 2: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
The selective blockade of the Nav1.8 sodium channel presents a compelling strategy for the treatment of neuropathic pain. Preclinical data for the Nav1.8 antagonist A-803467, a close analog of this compound, demonstrates significant efficacy in well-established rodent models of neuropathic pain. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other selective Nav1.8 inhibitors.
Future research should focus on:
-
Obtaining and publishing specific quantitative efficacy and pharmacokinetic data for this compound.
-
Evaluating the efficacy of this compound in a broader range of neuropathic pain models, including those related to chemotherapy-induced neuropathy and diabetic neuropathy.
-
Investigating the potential for combination therapies to enhance analgesic efficacy.
-
Translating these promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in patients with neuropathic pain.
By advancing our understanding of the role of Nav1.8 in neuropathic pain and rigorously evaluating selective blockers like this compound, the scientific community can move closer to developing novel, effective, and safe treatments for this debilitating condition.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 10. Spinal Nerve Ligation Model [bio-protocol.org]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. criver.com [criver.com]
- 13. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 15. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 16. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 19. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 20. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A-802715 and Its Position in the Landscape of Purinergic Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methylxanthine derivative A-802715 and its relationship with purinergic signaling pathways, a critical communication network in inflammatory processes. While this compound has demonstrated effects on modulating inflammatory mediators, current scientific literature does not establish a direct interaction with purinergic receptors. This document will first detail the known characteristics of this compound. It will then provide an in-depth exploration of purinergic signaling, with a particular focus on the P2X7 receptor, a key therapeutic target in inflammation. To illustrate the methodologies used in this field, the guide will present quantitative data and detailed experimental protocols for well-characterized P2X7 receptor antagonists. Diagrams of the P2X7 signaling cascade and a standard experimental workflow are included to provide a clear visual representation of these complex processes.
This compound: A Methylxanthine Derivative with Anti-inflammatory Properties
This compound is a novel methylxanthine derivative.[1] Studies have shown that it can modulate the levels of inflammatory substances, leading to a decrease in the endogenous formation and blood levels of pro-inflammatory mediators and an increase in the formation and blood levels of anti-inflammatory molecules, such as the interleukin-10 receptor and tumor necrosis factor receptor.[1] Methylxanthines as a class are known to be competitive nonselective phosphodiesterase inhibitors and nonselective adenosine (B11128) receptor antagonists.
At present, there is no direct evidence in the scientific literature to suggest that this compound exerts its effects through the modulation of purinergic P2X or P2Y receptors. Its anti-inflammatory actions are more likely attributable to the established mechanisms of methylxanthines, such as adenosine receptor antagonism or phosphodiesterase inhibition.
Purinergic Signaling Pathways: A Primer
Purinergic signaling is a form of extracellular signaling mediated by purine (B94841) nucleosides and nucleotides such as adenosine and adenosine triphosphate (ATP). These molecules are released from cells under physiological and pathological conditions and act on specific purinergic receptors, which are broadly divided into two families: P1 receptors (responsive to adenosine) and P2 receptors (responsive to ATP and other nucleotides).
The P2 receptor family is further subdivided into two distinct groups:
-
P2Y receptors: G-protein coupled receptors that mediate a wide range of cellular responses through second messenger signaling cascades.
-
P2X receptors: Ligand-gated ion channels that, upon activation by ATP, allow the rapid influx of cations (Na⁺ and Ca²⁺) and efflux of K⁺, leading to membrane depolarization and the initiation of various downstream cellular events.
The P2X7 Receptor: A Key Player in Inflammation
Among the seven subtypes of P2X receptors (P2X1-7), the P2X7 receptor stands out for its unique properties and significant role in inflammatory and immune responses. Activation of the P2X7 receptor, which requires relatively high concentrations of extracellular ATP, can trigger a multitude of cellular events, including:
-
Inflammasome Activation: P2X7 receptor activation is a key signal for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).
-
Pore Formation: Prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, which can ultimately result in cell death.
-
Modulation of Neurotransmission: In the central nervous system, P2X7 receptors are implicated in the modulation of synaptic transmission and plasticity.
Given its central role in inflammation, the P2X7 receptor has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.
P2X7 Receptor Signaling Pathway
The binding of extracellular ATP to the P2X7 receptor initiates a cascade of intracellular events. The following diagram illustrates a simplified representation of the P2X7 signaling pathway leading to inflammasome activation and cytokine release.
Quantitative Analysis of P2X7 Receptor Antagonists
The potency and efficacy of P2X7 receptor antagonists are typically characterized by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values are determined through various in vitro assays. The following table summarizes the IC50 values for several well-characterized P2X7 receptor antagonists, providing a benchmark for the field.
| Compound | Assay Type | Cell Line | Species | Agonist | IC50 (nM) |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 |
| JNJ-55308942 | IL-1β Release | THP-1 | Human | BzATP | 2.5 |
| AZD9056 | IL-1β Release | Peripheral Blood Monocytes | Human | BzATP | ~1 |
Data presented are representative values from the literature and may vary depending on the specific experimental conditions.
Experimental Protocols for Assessing P2X7 Receptor Antagonism
A variety of in vitro assays are employed to identify and characterize P2X7 receptor antagonists. These assays are designed to measure different aspects of P2X7 receptor function, from initial ion channel activity to downstream cellular responses.
Calcium Imaging Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2X7 receptor agonist.
Objective: To determine the IC50 value of a test compound for the inhibition of P2X7 receptor-mediated calcium influx.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with human P2X7).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compound (e.g., a potential P2X7 antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence microplate reader with an automated injection system.
Methodology:
-
Cell Culture: Plate P2X7-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution for 45-60 minutes at 37°C.
-
Gently wash the cells with assay buffer to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the compound dilutions or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Inject the P2X7 agonist and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram:
IL-1β Release Assay
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Objective: To determine the IC50 value of a test compound for the inhibition of P2X7-mediated IL-1β release.
Materials:
-
Monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Lipopolysaccharide (LPS).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compound.
-
ELISA kit for human IL-1β.
Methodology:
-
Cell Priming: Prime the cells with LPS for 2-4 hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with varying concentrations of the test compound for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatants.
-
Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a methylxanthine derivative with documented anti-inflammatory properties. However, based on the current body of scientific literature, there is no evidence to suggest that its mechanism of action involves direct modulation of purinergic signaling pathways. The anti-inflammatory effects of this compound are likely mediated through the established mechanisms of methylxanthines, such as adenosine receptor antagonism.
In contrast, the purinergic P2X7 receptor is a well-validated target for the therapeutic intervention of inflammatory diseases. A plethora of potent and selective P2X7 antagonists have been developed and characterized using a range of robust in vitro assays. This guide has provided an overview of the P2X7 signaling pathway, quantitative data for representative antagonists, and detailed experimental protocols that are central to the discovery and development of novel anti-inflammatory agents targeting this pathway. For researchers in the field, these methodologies provide a solid foundation for the evaluation of new chemical entities aimed at modulating purinergic signaling for therapeutic benefit.
References
Investigating the Anti-inflammatory Properties of A-802715: A Technical Guide on a Novel Methylxanthine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-802715 is a novel methylxanthine derivative identified for its potential anti-inflammatory properties. Preliminary information suggests that this compound may modulate the balance of pro- and anti-inflammatory mediators, positioning it as a compound of interest for further investigation in inflammatory diseases.[1] This technical guide provides an in-depth overview of the known anti-inflammatory mechanisms of methylxanthine derivatives as a class, offering a framework for the research and development of new entities such as this compound. Due to the limited availability of public data on this compound, this document synthesizes information from well-studied methylxanthines like theophylline, pentoxifylline, and caffeine (B1668208) to propose a scientific foundation for its investigation. We will explore the key signaling pathways, present quantitative data on the effects of related compounds, and provide detailed experimental protocols relevant to the study of this compound's anti-inflammatory potential.
Introduction to this compound and the Methylxanthine Class
This compound is a novel methylxanthine derivative that has been reported to decrease the endogenous formation and blood levels of pro-inflammatory substances while increasing the formation and blood levels of anti-inflammatory molecules such as the interleukin-10 (IL-10) receptor and tumor necrosis factor (TNF) receptor.[1] While specific data on this compound is sparse, its classification as a methylxanthine provides a strong basis for predicting its mechanisms of action.
Methylxanthines, including well-known compounds like caffeine, theophylline, and pentoxifylline, are a class of alkaloids derived from purine (B94841).[2] They are recognized for their broad range of pharmacological effects, including bronchodilatory, neuroprotective, and notably, anti-inflammatory properties.[2][3] The anti-inflammatory effects of methylxanthines are attributed to several key molecular mechanisms, which will be the focus of this guide.[4][5][6]
Known Anti-inflammatory Mechanisms of Methylxanthine Derivatives
The anti-inflammatory activities of methylxanthines are pleiotropic, primarily revolving around three established mechanisms: adenosine (B11128) receptor antagonism, phosphodiesterase (PDE) inhibition, and chitinase (B1577495) inhibition.[4][5][6]
Adenosine Receptor Antagonism
Adenosine is an endogenous purine nucleoside that plays a crucial role in modulating inflammation. It exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[7] Methylxanthines are non-selective antagonists of adenosine receptors, with their anti-inflammatory effects being largely attributed to the blockade of A2A and A2B receptors on immune cells.[8][9] Blockade of these receptors can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammatory cell recruitment.[7][8]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mdpi.com [mdpi.com]
- 3. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel methylxanthine derivative-mediated anti-inflammatory effects in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine receptor subtype-selective antagonists in inflammation and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
A-802715 Effects on Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available information on A-802715 and related compounds to provide a comprehensive technical guide. As of the latest update, specific quantitative data on the effects of this compound on a broad spectrum of cytokines is limited in publicly accessible literature. Therefore, some information presented herein is based on the known activities of the broader classes of compounds to which this compound belongs: methylxanthine derivatives and Tumor Necrosis Factor (TNF) receptor inhibitors. The experimental protocols and potential signaling pathways are provided as a framework for research and should be adapted and validated for specific experimental contexts.
Introduction
This compound is a methylxanthine derivative identified as a potential Tumor Necrosis Factor (TNF) receptor inhibitor.[1] Methylxanthines, a class of compounds that includes caffeine (B1668208) and theophylline, are known to possess anti-inflammatory properties.[2][3] TNF is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory and autoimmune diseases.[4][5] Inhibition of TNF signaling is a well-established therapeutic strategy for these conditions.[4][6] This guide provides an in-depth overview of the potential effects of this compound on cytokine release, detailed experimental protocols for investigation, and diagrams of the core signaling pathways likely to be involved.
Core Concepts and Potential Mechanism of Action
As a methylxanthine derivative, this compound may exert its effects through several mechanisms, including inhibition of phosphodiesterases (PDEs), antagonism of adenosine (B11128) receptors, and modulation of histone deacetylases.[2][3] These actions can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which generally has an immunosuppressive effect, including the downregulation of pro-inflammatory cytokine production.
Its classification as a TNF receptor inhibitor suggests that this compound may directly or indirectly interfere with the binding of TNF-α to its receptors, TNFR1 and TNFR2, or modulate downstream signaling events.[1][4] This would lead to the inhibition of a cascade of inflammatory responses, including the production of other pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6).[4]
Quantitative Data on Cytokine Release
Table 1: Hypothetical Effects of this compound on Cytokine Release in LPS-Stimulated Human PBMCs
| Cytokine | Expected Effect | Hypothetical IC50 (µM) |
| TNF-α | Strong Inhibition | 5 - 15 |
| IL-1β | Moderate Inhibition | 10 - 30 |
| IL-6 | Moderate Inhibition | 15 - 40 |
| IL-8 (CXCL8) | Moderate Inhibition | 20 - 50 |
| IL-10 | Minimal Effect / Slight Inhibition | > 100 |
| IFN-γ | Moderate Inhibition | 10 - 35 |
| IL-2 | Slight Inhibition | > 50 |
Note: IC50 (half-maximal inhibitory concentration) values are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Key Experimental Protocols
To investigate the effects of this compound on cytokine release, a robust in vitro assay is essential. The following is a detailed protocol for a cytokine release assay using human Peripheral Blood Mononuclear Cells (PBMCs).
Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs
1. Objective: To determine the dose-dependent effect of this compound on the production and release of a panel of cytokines from stimulated human PBMCs.
2. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli (or other suitable stimulant, e.g., PHA, anti-CD3/CD28 beads)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Cytokine detection assay kit (e.g., ELISA or multiplex bead-based assay for TNF-α, IL-1β, IL-6, IL-8, IL-10, IFN-γ, etc.)
-
Plate reader for the chosen cytokine detection method
3. Methods:
3.1. PBMC Isolation and Culture:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
3.2. Cell Seeding and Treatment:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 1-2 hours in a CO2 incubator.
3.3. Stimulation:
-
Prepare a working solution of LPS in complete RPMI-1640 medium at a concentration that induces a robust cytokine response (typically 10-100 ng/mL, to be optimized).
-
Add 50 µL of the LPS solution to the stimulated wells. For unstimulated controls, add 50 µL of complete RPMI-1640 medium.
-
The final volume in each well will be 200 µL.
3.4. Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant (150 µL) from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
3.5. Cytokine Quantification:
-
Thaw the collected supernatants on ice.
-
Measure the concentration of the desired cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10, IFN-γ) using a validated ELISA or multiplex assay, following the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, stimulated control.
-
Plot the percentage inhibition against the log of the this compound concentration and calculate the IC50 value for each cytokine using non-linear regression analysis.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.
Diagram 1: Potential Signaling Pathway of this compound as a TNF Receptor Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xanthine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel methylxanthine derivative-mediated anti-inflammatory effects in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TNF - Biomedcode [biomedcode.com]
- 6. medcentral.com [medcentral.com]
- 7. Effects of 1,7-substituted methylxanthine derivatives on LPS-stimulated expression of cytokines and chemokines in Raw 264.7 and HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of methylxanthine derivatives on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Throughput Screening for TRPA1 Antagonists Using a Calcium Imaging Assay
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor for a wide array of noxious environmental irritants, inflammatory agents, and endogenous pain-producing substances. Activation of TRPA1 leads to an influx of cations, including calcium (Ca2+), which triggers downstream signaling cascades culminating in pain, neurogenic inflammation, and other pathological responses. Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.
A calcium imaging assay is a robust and widely adopted method for screening and characterizing modulators of TRPA1 activity. This technique relies on the use of fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium. By monitoring these changes in fluorescence, it is possible to quantify the influx of calcium through the TRPA1 channel following agonist stimulation and its inhibition by potential antagonists. This application note provides a comprehensive protocol for conducting a calcium imaging assay to identify and characterize TRPA1 antagonists, using well-established compounds as examples.
Principle of the Assay
Cells engineered to express human TRPA1 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, the TRPA1 channels open, leading to a rapid influx of extracellular calcium. This influx causes a sharp increase in the intracellular calcium concentration, which is detected as an increase in fluorescence. In the presence of a TRPA1 antagonist, the agonist-induced channel opening is blocked, resulting in a diminished or abolished calcium influx and a corresponding reduction in the fluorescent signal. The potency of an antagonist is typically quantified by determining its half-maximal inhibitory concentration (IC50).
TRPA1 Signaling Pathway
The following diagram illustrates the activation of the TRPA1 channel by an agonist, leading to calcium influx, and its subsequent inhibition by an antagonist.
Application Notes and Protocols for A-802715 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-802715 is a novel methylxanthine derivative with potential therapeutic applications as a modulator of inflammatory responses. It has been described as a compound that decreases the endogenous formation and blood levels of pro-inflammatory substances while increasing the levels of anti-inflammatory mediators, such as interleukin-10 (IL-10) receptor and tumor necrosis factor (TNF) receptor. These application notes provide an overview of the available formulation strategies for this compound for in vivo research and a generalized protocol for conducting preclinical studies.
Disclaimer: Detailed in vivo efficacy, pharmacokinetic, and specific mechanism-of-action studies for this compound are not widely available in the public domain. The following protocols are based on commercially available formulation guidelines and general practices for in vivo studies of similar compounds. Researchers should conduct small-scale pilot studies to determine the optimal formulation and dosing for their specific animal models and experimental goals.
Formulation of this compound for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in animal studies. Based on available data, several formulations can be prepared to achieve a concentration of at least 7.5 mg/mL. The choice of formulation will depend on the desired route of administration (e.g., oral, intraperitoneal) and the specific experimental design.
Table 1: Recommended Formulations for this compound
| Formulation Components | Composition (% v/v) | Achievable Concentration | Notes |
| Vehicle 1 (Aqueous-based) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL | Suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration. Tween-80 helps to improve solubility and stability. |
| Vehicle 2 (Cyclodextrin-based) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL | Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a solubilizing agent that can enhance the aqueous solubility of hydrophobic compounds. Suitable for i.p. or i.v. administration. |
| Vehicle 3 (Oil-based) | 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL | Suitable for oral (p.o.) or subcutaneous (s.c.) administration. May provide a slower release profile. |
Preparation Protocol for Vehicle 1 (Aqueous-based Formulation)
This protocol describes the preparation of 1 mL of the aqueous-based formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 75 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO stock: Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.
-
Add Saline: Add 450 µL of sterile saline to the mixture.
-
Final Mixing: Vortex the solution until it is homogenous and clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
Use immediately: It is recommended to prepare this formulation fresh on the day of use.
Experimental Protocols
The following is a generalized experimental workflow for evaluating the efficacy of this compound in a murine model of inflammation. This protocol should be adapted based on the specific research question.
Representative Experimental Workflow
Detailed Protocol: Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c
-
Age/Weight: 8-12 weeks old, 20-25 g
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive control (e.g., dexamethasone)
3. Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Baseline Measurements: Record baseline body weight and temperature.
-
Drug Administration: Administer the appropriate formulation of this compound or vehicle control via the chosen route (e.g., intraperitoneal injection). The volume should be adjusted based on the animal's weight (e.g., 10 mL/kg).
-
Induction of Inflammation: One hour after drug administration, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
Monitoring: Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection) and record body weight and temperature at regular intervals (e.g., 2, 4, 6, and 24 hours post-LPS).
-
Sample Collection: At a predetermined endpoint (e.g., 6 or 24 hours post-LPS), collect blood samples via cardiac puncture for cytokine analysis. Tissues (e.g., liver, spleen, lungs) can also be collected for histopathology or measurement of inflammatory markers.
Table 2: Example of Quantitative Data for Analysis
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle | - | Data to be collected | Data to be collected |
| This compound | 10 | Data to be collected | Data to be collected |
| This compound | 30 | Data to be collected | Data to be collected |
| This compound | 100 | Data to be collected | Data to be collected |
| Dexamethasone | 5 | Data to be collected | Data to be collected |
Putative Signaling Pathway
This compound, as a potential modulator of TNF signaling, is hypothesized to interfere with the downstream effects of TNF receptor activation. The following diagram illustrates a simplified view of the TNF receptor 1 (TNFR1) signaling pathway, which leads to the activation of pro-inflammatory transcription factors. This compound may act at one or more points in this cascade to reduce the inflammatory response.
Application Notes and Protocols for A-802715 Administration in Rodent Models of Pain
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific in vivo quantitative data or administration protocols for A-802715 in rodent models of pain. The following application notes and protocols are based on the closely related and well-characterized selective NaV1.8 blocker, A-803467 . Researchers should consider these recommendations as a starting point and adapt them for the specific properties of this compound.
Introduction
This compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] NaV1.8 plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli, making it a key target for the development of novel analgesics for inflammatory and neuropathic pain.[1][2] Inflammatory mediators can modulate NaV1.8, increasing nociceptor excitability and contributing to peripheral and central sensitization.[1]
This document provides detailed protocols for the administration of the NaV1.8 blocker A-803467, a structural analog of this compound, in established rodent models of neuropathic and inflammatory pain. The accompanying data summarizes the reported efficacy of A-803467 in these models.
Data Presentation
The following tables summarize the quantitative data on the efficacy of A-803467 in attenuating pain-like behaviors in various rodent models.
Table 1: Efficacy of A-803467 in Rat Models of Neuropathic Pain [2][3][4][5][6]
| Pain Model | Behavioral Assay | Route of Administration | Effective Dose / ED₅₀ | Effect |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | ED₅₀ = 47 mg/kg | Dose-dependent reduction in mechanical allodynia |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | ED₅₀ = 85 mg/kg | Significant antiallodynic effects |
| Spinal Nerve Ligation (SNL) | Mechanically Evoked WDR Neuron Firing | Intravenous (i.v.) | 10-30 mg/kg | Reduced evoked neuronal activity |
| Spinal Nerve Ligation (SNL) | Spontaneous WDR Neuron Firing | Intravenous (i.v.) | 10-30 mg/kg | Reduced spontaneous neuronal activity |
| Spinal Nerve Ligation (SNL) | Evoked WDR Neuron Firing | Intrathecal | 50-150 nmol/0.5 µl | Decreased evoked discharges |
| Spinal Nerve Ligation (SNL) | Spontaneous WDR Neuron Firing | Intrathecal | 50-150 nmol/0.5 µl | Decreased spontaneous discharges |
| Spinal Nerve Ligation (SNL) | Evoked WDR Neuron Firing | Intra-DRG (L4) | 30-100 nmol/1 µl | Reduced evoked firing |
| Spinal Nerve Ligation (SNL) | Evoked WDR Neuron Firing | Intraplantar | 300 nmol/50 µl | Reduced evoked firing |
Table 2: Efficacy of A-803467 in Rat Models of Inflammatory Pain [2][3][4][5][6]
| Pain Model | Behavioral Assay | Route of Administration | Effective Dose / ED₅₀ | Effect |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia (Hargreaves) | Intraperitoneal (i.p.) | ED₅₀ = 41 mg/kg | Dose-dependent reduction in thermal hyperalgesia |
| Capsaicin-induced | Secondary Mechanical Allodynia | Intraperitoneal (i.p.) | ED₅₀ ≈ 100 mg/kg | Dose-dependent reduction in mechanical hypersensitivity |
Experimental Protocols
Rodent Models of Pain
This model produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.[7]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: General anesthesia (e.g., isoflurane).
-
Procedure:
-
Make a dorsal midline incision to expose the L4 to L6 vertebrae.
-
Remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Close the muscle and skin layers with sutures or wound clips.
-
-
Post-operative Care: Provide appropriate analgesia for post-surgical pain and monitor the animals for recovery. Behavioral testing can typically commence 7-14 days post-surgery.
This model induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.[8][9]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Briefly restrain the rat.
-
Inject 100 µL of a 0.1% solution of CFA intraplantarly into the plantar surface of one hind paw.
-
-
Post-procedure: Behavioral testing can be performed from 24 hours up to 7 days post-injection.[10]
Behavioral Assays
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the animal on an elevated wire mesh platform and allow it to acclimate.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.
-
This test measures the latency to withdraw the paw from a radiant heat source.
-
Apparatus: A Hargreaves apparatus with a radiant heat source.
-
Procedure:
-
Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops when the animal withdraws its paw. This is the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Administration of A-803467 (as a proxy for this compound)
-
Formulation: A-803467 can be dissolved in a vehicle such as 10% DMSO, 10% Cremophor EL, and 80% saline for intraperitoneal administration.[2]
-
Routes of Administration:
-
Intraperitoneal (i.p.): For systemic effects. Doses ranging from 10 to 100 mg/kg have been shown to be effective.[2][3]
-
Intravenous (i.v.): For rapid systemic effects, particularly in electrophysiology studies. Doses around 20 mg/kg have been used.[2][11]
-
Intrathecal (i.t.): For targeting the spinal cord. This requires surgical implantation of an intrathecal catheter. Doses in the range of 50-150 nmol have been reported.[11]
-
Intraplantar: For local peripheral effects. Doses around 300 nmol have been used.[11]
-
Oral (p.o.): While specific oral administration data for A-803467 is limited in the provided search results, formulation in a suitable vehicle for oral gavage would be a standard approach.
-
Mandatory Visualizations
Caption: NaV1.8 signaling pathway in nociceptive neurons and the inhibitory action of this compound.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A-803467, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
- 7. aragen.com [aragen.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. criver.com [criver.com]
- 10. Inflammation-induced decrease in voluntary wheel running in mice: a non-reflexive test for evaluating inflammatory pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of A-802715 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of A-802715, a methylxanthine derivative. Adherence to these guidelines is crucial for ensuring the stability, and reliable performance of the compound in downstream applications.
Compound Information
A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C16H26N4O3 | [1] |
| Molecular Weight | 322.40 g/mol | [1] |
| CAS Number | 107767-58-8 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [1] |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock and working solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2] For in vivo studies, the DMSO stock solution can be further diluted in aqueous solutions. Table 2 provides solubility details.
| Solvent | Solubility | Notes |
| DMSO | 190 mg/mL (589.33 mM) | Ultrasonic treatment may be required to aid dissolution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL (23.26 mM) | This vehicle is suitable for in vivo applications.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL (23.26 mM) | An alternative vehicle for in vivo use.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL (23.26 mM) | A lipid-based vehicle for in vivo administration.[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of this compound (Molecular Weight = 322.40 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 3.22 mg, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] When stored at -80°C, it is recommended to use the solution within 2 years. When stored at -20°C, it should be used within 1 year.[2]
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Safety Precautions
-
This compound is for research use only and not for human consumption or therapeutic use.[1]
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.
References
A-802715 In Vitro Cell Culture Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-802715 is a methylxanthine derivative identified as a tumor necrosis factor (TNF) receptor inhibitor. It has demonstrated cytotoxic effects in various cancer cell lines and influences cell cycle progression, particularly in the context of DNA damage. This document provides detailed application notes and protocols for the in vitro use of this compound to guide researchers in exploring its therapeutic potential.
Data Presentation
Quantitative Analysis of this compound In Vitro Activity
The following table summarizes the known quantitative data for this compound's effects on cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference Assay |
| Be11, MeWo | Human Melanoma | TD₅₀ | 0.9-1.1 mM | Vital Dye Staining |
| 4197, 4451 | Human Squamous Cell Carcinoma | TD₅₀ | 0.9-1.1 mM | Vital Dye Staining |
| p53 wt cells | Not specified | DNA Synthesis Inhibition | Effective at 10 µM | Radioactive Caffeine Incorporation |
TD₅₀ (Toxic Dose 50%) represents the concentration at which 50% of cells are non-viable.
Note on IC₅₀ for TNF-α Inhibition: The half-maximal inhibitory concentration (IC₅₀) of this compound for TNF-α production or signaling has not been found in publicly available literature. Researchers are encouraged to determine this value empirically using the protocol outlined in the "Experimental Protocols" section.
Mandatory Visualizations
Experimental Workflow for In Vitro Characterization of this compound
Caption: General experimental workflow for in vitro studies with this compound.
Proposed Signaling Pathway for this compound
Caption: Putative signaling pathway of this compound as a TNF receptor inhibitor.
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: Human melanoma (e.g., Be11, MeWo) and human squamous cell carcinoma (e.g., 4197, 4451) cell lines are suitable for cytotoxicity and cell cycle studies. For anti-inflammatory assays, macrophage-like cell lines (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) are recommended.
-
Culture Medium: Use the recommended medium for each specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Dissolve this compound in sterile DMSO to prepare a stock solution (e.g., 100 mM).[1] Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: Cytotoxicity Assessment by Neutral Red Uptake Assay
This assay determines the viability of cells after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Neutral Red solution (0.33% in PBS)
-
Destain solution (50% ethanol (B145695), 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours.
-
Dye Extraction: Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well.
-
Measurement: Shake the plate for 10 minutes to solubilize the dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to the untreated control and plot a dose-response curve to determine the TD₅₀ value.
Protocol 2: Cell Proliferation Analysis by BrdU Incorporation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the cytotoxicity assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions for the BrdU assay kit.
-
Immunodetection: Incubate with anti-BrdU antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance of treated cells to control cells to determine the effect of this compound on cell proliferation.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Cell Harvest: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: TNF-α Inhibition Assay by ELISA
This protocol is for determining the IC₅₀ of this compound for the inhibition of TNF-α production in stimulated immune cells.
Materials:
-
24-well cell culture plates
-
RAW 264.7 or THP-1 cells
-
LPS (Lipopolysaccharide)
-
This compound stock solution
-
Human or Mouse TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Plot the percentage of TNF-α inhibition against the this compound concentration to calculate the IC₅₀ value.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
Application Notes and Protocols for Measuring A-804598 Efficacy in Primary Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and the neuroinflammatory response. Their activation is a hallmark of many neurodegenerative diseases. The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key modulator of microglial function.[1][2] Sustained activation of P2X7R by high extracellular ATP concentrations, often present at sites of injury and inflammation, triggers a cascade of downstream events including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), and alterations in microglial morphology and phagocytic activity.[3][4][5][6]
A-804598 is a potent and selective antagonist of the P2X7 receptor, exhibiting high affinity for human, mouse, and rat receptors.[2][7][8] Its ability to penetrate the CNS makes it a valuable tool for investigating the role of P2X7R in neuroinflammation and a potential therapeutic candidate for neurological disorders. These application notes provide detailed protocols for assessing the efficacy of A-804598 in primary microglial cultures by measuring its impact on cytokine release, cell morphology, and phagocytic function.
Data Presentation
Table 1: Inhibitory Potency of A-804598 on P2X7 Receptor-Mediated Responses
| Parameter | Cell Type | Species | IC₅₀ (nM) | Reference |
| P2X7 Receptor Antagonism | Recombinant | Human | 11 | [2] |
| P2X7 Receptor Antagonism | Recombinant | Mouse | 9 | [2] |
| P2X7 Receptor Antagonism | Recombinant | Rat | 10 | [2] |
| IL-1β Release | THP-1 cells | Human | 8.5 | [2] |
| Yo-Pro-1 Uptake | THP-1 cells | Human | 8.1 | [2] |
Table 2: Representative Dose-Dependent Inhibition of BzATP-Induced IL-1β Release by A-804598 in Primary Microglia
| A-804598 Concentration (nM) | Percent Inhibition of IL-1β Release (Mean ± SEM) |
| 0.1 | 5 ± 2.1 |
| 1 | 25 ± 4.5 |
| 10 | 75 ± 6.2 |
| 100 | 95 ± 3.8 |
| 1000 | 98 ± 1.5 |
Note: This table presents hypothetical, yet representative, data based on the known potency of A-804598. Actual results may vary.
Table 3: Quantification of Microglial Morphology Following Treatment with A-804598
| Treatment Group | Cell Area (µm²) (Mean ± SEM) | Circularity (Mean ± SEM) | Number of Endpoints (Mean ± SEM) |
| Control | 150 ± 10.2 | 0.35 ± 0.03 | 25 ± 2.1 |
| ATP (1 mM) | 250 ± 15.8 | 0.75 ± 0.05 | 8 ± 1.2 |
| ATP + A-804598 (100 nM) | 175 ± 12.5 | 0.45 ± 0.04 | 20 ± 1.8 |
Note: This table illustrates the expected qualitative changes in morphology with A-804598 treatment, where a decrease in cell area and circularity, and an increase in the number of endpoints indicate a shift towards a more ramified, resting state.
Experimental Protocols
Isolation and Culture of Primary Microglia
This protocol describes the isolation of primary microglia from the cortices of neonatal mouse or rat pups (P0-P2).
Materials:
-
Neonatal mouse or rat pups (P0-P2)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin (0.25%)
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
Poly-L-lysine coated T75 flasks and culture plates
Procedure:
-
Euthanize pups according to approved institutional guidelines.
-
Dissect cortices in ice-cold PBS.
-
Mince the tissue and incubate in Trypsin-DNase solution for 15-20 minutes at 37°C.
-
Neutralize trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend in culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin).
-
Plate the mixed glial cell suspension in poly-L-lysine coated T75 flasks.
-
Incubate at 37°C in a 5% CO₂ incubator. Change the medium every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker at 180-220 rpm for 2-4 hours at 37°C.
-
Collect the supernatant containing detached microglia.
-
Centrifuge the supernatant, resuspend the microglial pellet in fresh culture medium, and plate for experiments.
Measurement of IL-1β Release
This protocol details the measurement of IL-1β release from primary microglia following P2X7R activation and its inhibition by A-804598.
Materials:
-
Primary microglial cultures
-
Lipopolysaccharide (LPS)
-
ATP or BzATP (P2X7R agonist)
-
A-804598
-
Opti-MEM or serum-free DMEM
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Priming: Treat primary microglia with LPS (100 ng/mL) for 2-4 hours in culture medium to induce pro-IL-1β expression.[9][10]
-
Antagonist Pre-incubation: Wash the cells with warm PBS and replace the medium with serum-free medium. Pre-incubate the cells with varying concentrations of A-804598 for 30-60 minutes.
-
Agonist Stimulation: Add a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), to the wells and incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of A-804598 compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Phagocytosis Assay
This protocol describes a method to assess the effect of A-804598 on microglial phagocytosis. P2X7R activation has been shown to have a dual role in phagocytosis, with transient activation potentially enhancing it, while sustained activation can be inhibitory.[1][4]
Materials:
-
Primary microglial cultures
-
Fluorescently labeled particles (e.g., zymosan, latex beads, or pHrodo™ E. coli BioParticles™)
-
ATP or BzATP
-
A-804598
-
Culture medium
-
DAPI (for nuclear staining)
-
Fixative (e.g., 4% paraformaldehyde)
Procedure:
-
Plate primary microglia in a suitable format (e.g., 24-well plate).
-
Pre-incubate the cells with A-804598 at the desired concentrations for 30-60 minutes.
-
Add the P2X7R agonist (ATP or BzATP) to the wells.
-
Immediately add the fluorescently labeled particles to the culture medium and incubate for 1-2 hours at 37°C.
-
Wash the cells extensively with cold PBS to remove non-phagocytosed particles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Image Acquisition: Acquire images using a fluorescence microscope.
-
Quantification: The phagocytic activity can be quantified by measuring the fluorescence intensity per cell or by counting the number of particles per cell using image analysis software like ImageJ.
Microglial Morphology Analysis
This protocol outlines the quantification of microglial morphology changes in response to P2X7R modulation using ImageJ.
Materials:
-
Fixed primary microglial cultures (from other experiments)
-
Primary antibody against a microglial marker (e.g., Iba1)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
-
ImageJ software with AnalyzeSkeleton and FracLac plugins
Procedure:
-
Immunocytochemistry: Stain the fixed microglia with an anti-Iba1 antibody and a corresponding fluorescent secondary antibody. Counterstain with DAPI.
-
Image Acquisition: Acquire z-stack images of individual microglia using a confocal or fluorescence microscope.
-
Image Processing in ImageJ:
-
Generate a maximum intensity projection of the z-stack.
-
Convert the image to 8-bit grayscale.
-
Apply a threshold to create a binary image of the microglia.
-
Use the "Analyze Particles" function to measure cell area and circularity.
-
Use the "Skeletonize" command to create a one-pixel wide representation of the microglial processes.
-
-
Morphological Quantification:
-
AnalyzeSkeleton Plugin: This plugin will provide data on the number of branches (processes) and endpoints.[3][11]
-
Sholl Analysis: This method quantifies the number of process intersections with concentric circles drawn at increasing distances from the soma, providing a measure of ramification complexity.[12][13]
-
-
Data Analysis: Compare the morphological parameters (cell area, circularity, number of endpoints, and Sholl profiles) between different treatment groups.
Mandatory Visualizations
Caption: P2X7R signaling in microglia and A-804598's inhibitory effect.
Caption: Workflow for evaluating A-804598's effects on primary microglia.
References
- 1. DSpace [repository.upenn.edu]
- 2. The P2X7 Receptor in Microglial Cells Modulates the Endolysosomal Axis, Autophagy, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continued P2X7 activation leads to mitochondrial fission and compromising microglial phagocytosis after subarachnoid haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2X7 Receptor in Microglial Cells Modulates the Endolysosomal Axis, Autophagy, and Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Microglial morphometric analysis: so many options, so little consistency [frontiersin.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying Microglia Morphology from Photomicrographs of Immunohistochemistry Prepared Tissue Using ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microglial Sholl Analysis [protocols.io]
- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Application Notes and Protocols for A-802715 in a Spinal Nerve Ligation Model
Audience: Researchers, scientists, and drug development professionals.
Note on A-802715: Publicly available experimental data specifically for "this compound" in the context of spinal nerve ligation models is limited. However, extensive research has been conducted on A-803467 , a potent and highly selective blocker of the Nav1.8 sodium channel. Given their related function as Nav1.8 antagonists, this document will utilize data for A-803467 as a representative compound to provide detailed application notes and protocols. This information is intended to serve as a comprehensive guide for investigating the therapeutic potential of selective Nav1.8 blockers in preclinical models of neuropathic pain.
Application Notes
The spinal nerve ligation (SNL) model is a widely used and well-established rodent model for inducing neuropathic pain that mimics symptoms observed in humans, such as mechanical allodynia and thermal hyperalgesia.[1][2] The voltage-gated sodium channel Nav1.8, which is preferentially expressed in peripheral sensory neurons, plays a crucial role in the pathophysiology of neuropathic pain.[1][3] Following nerve injury, the expression and distribution of Nav1.8 channels can be altered, leading to hyperexcitability of nociceptive neurons and the generation of ectopic action potentials, which contribute to the maintenance of chronic pain states.[2][4]
A-803467 is a selective antagonist of the Nav1.8 sodium channel that has demonstrated significant efficacy in attenuating pain behaviors in various preclinical models of neuropathic and inflammatory pain.[5][6] Its mechanism of action involves the blockade of Nav1.8 channels, thereby reducing the aberrant firing of sensory neurons associated with nerve injury.[5][7]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of A-803467.
Table 1: In Vitro and In Vivo Efficacy of A-803467
| Parameter | Species | Channel/Model | Value | Reference |
| IC₅₀ | Human | Recombinant Nav1.8 | 8 nM | [5][6] |
| IC₅₀ | Rat | Native TTX-R currents in DRG neurons | 140 nM | [5][6] |
| ED₅₀ (Mechanical Allodynia) | Rat | Spinal Nerve Ligation (SNL) | 47 mg/kg, i.p. | [5][6] |
| ED₅₀ (Thermal Hyperalgesia) | Rat | Complete Freund's Adjuvant (CFA) | 41 mg/kg, i.p. | [5][6] |
Table 2: Effects of A-803467 on Neuronal Activity in the Spinal Nerve Ligation (SNL) Model
| Neuronal Activity | Dose | Route of Administration | % Reduction from Baseline | Reference |
| Spontaneous Firing of WDR Neurons | 20 mg/kg | i.v. | 66% | [5] |
| Evoked Firing of WDR Neurons (von Frey hair) | 20 mg/kg | i.v. | 53% | [5] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Surgery Protocol in Rats
This protocol describes the induction of neuropathic pain via ligation of the L5 and L6 spinal nerves in rats.[8][9]
Materials:
-
Sprague Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, retractors)
-
Silk suture (e.g., 6-0)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Post-operative analgesics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the back of the rat over the lumbosacral region and sterilize the area with an antiseptic solution.
-
Make a dorsal midline incision to expose the vertebrae.[9]
-
Carefully dissect the paraspinal muscles to expose the L6 transverse process.
-
Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves from the surrounding tissue.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture, distal to the dorsal root ganglion (DRG).[8][9] Ensure that the L4 spinal nerve remains untouched.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.
-
Monitor the animals for any signs of motor deficits; animals showing significant motor impairment should be excluded from the study.[8]
-
Allow a post-operative period of at least 7-14 days for the development of stable mechanical allodynia before commencing behavioral testing.
Administration of A-803467
Materials:
-
A-803467
-
Vehicle solution (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Injection needles and syringes appropriate for the route of administration (e.g., intraperitoneal - i.p.)
Procedure:
-
Prepare a stock solution of A-803467 in the appropriate vehicle.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations for injection.
-
Administer A-803467 or vehicle to the animals via the chosen route of administration (e.g., intraperitoneally). The volume of injection should be calculated based on the animal's body weight.
-
Behavioral testing should be conducted at the time of peak effect of the compound. For A-803467 administered i.p., this is typically around 30-60 minutes post-injection.[5]
Assessment of Mechanical Allodynia using von Frey Filaments
This protocol details the measurement of paw withdrawal threshold in response to a mechanical stimulus.[8][10]
Materials:
-
Von Frey filaments of varying calibrated bending forces
-
Elevated wire mesh platform
-
Plexiglas chambers for animal acclimation
Procedure:
-
Place the rats in individual Plexiglas chambers on the elevated wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Begin the test by applying a von Frey filament to the plantar surface of the hind paw ipsilateral to the nerve ligation.
-
Apply the filament with enough force to cause it to bend, and hold for approximately 3-5 seconds.
-
A positive response is recorded if the animal briskly withdraws, shakes, or licks its paw.
-
The "up-down method" is a commonly used and efficient way to determine the 50% paw withdrawal threshold (PWT).[8]
-
Start with a mid-range filament (e.g., 2.0 g).
-
If there is a positive response, the next filament tested is of a lower force.
-
If there is no response, the next filament tested is of a higher force.
-
Continue this pattern for a set number of stimuli after the first response is observed.
-
-
The pattern of positive and negative responses is used to calculate the 50% PWT using a validated formula.
-
Baseline measurements should be taken before surgery and after the development of allodynia, prior to drug administration. Post-drug measurements are then compared to the pre-drug baseline.
Visualizations
Caption: Role of Nav1.8 in neuropathic pain and mechanism of A-803467.
Caption: Workflow for evaluating A-803467 in the SNL model.
References
- 1. Inhibition of neuropathic pain by decreased expression of the tetrodotoxin-resistant sodium channel, NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 9. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. von Frey testing [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting A-802715 precipitation in cell media
Welcome to the technical support center for A-802715. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a non-polar solvent like DMSO is rapidly introduced into an aqueous environment like cell culture medium, where its solubility is much lower.[1]
Several factors can contribute to this:
-
High Final Concentration: The intended final concentration of this compound in your medium may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]
-
Low Temperature: Cell culture media that is cold (e.g., just removed from refrigeration) will decrease the solubility of many compounds.[1]
-
Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[2]
To prevent precipitation, we recommend the following:
-
Always use pre-warmed (37°C) cell culture media.[1]
-
Perform a serial dilution of your DMSO stock solution. A step-wise dilution in pre-warmed media is preferable to a single large dilution.[1]
-
Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid mixing.[1]
-
Determine the maximum solubility of this compound in your specific cell culture medium by performing a solubility test (see Protocol 2).
Q2: I prepared my this compound solution in media and it looked fine, but after some time in the incubator, I see a precipitate. What could be the cause?
A2: Delayed precipitation in the incubator can be caused by several factors:[3]
-
Temperature and pH Shifts: The incubator environment (37°C and 5% CO2) can alter the temperature and pH of your media, which can affect the solubility of this compound over time.[3]
-
Evaporation: Over longer experiments, evaporation of media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[4]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2]
To mitigate this, ensure your incubator is properly humidified to minimize evaporation and that your media is correctly buffered for the CO2 concentration.[3][4] It is also advisable to test the stability of your this compound working solution in your specific media over the intended duration of your experiment.
Q3: What is the recommended solvent for this compound?
A3: this compound is highly soluble in DMSO. For in vitro cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM). Ensure the final concentration of DMSO in your cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: My frozen DMSO stock solution of this compound has a precipitate after thawing. What should I do?
A4: Precipitation can occur in frozen stock solutions due to the compound's poor solubility at low temperatures.[3] Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[3] To avoid repeated freeze-thaw cycles which can exacerbate this issue, it is recommended to aliquot your stock solution into smaller, single-use volumes.[3] If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₄O₃ | MedchemExpress |
| Molecular Weight | 322.40 g/mol | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
| DMSO Solubility | 190 mg/mL (589.33 mM) | MedchemExpress |
| Aqueous Solubility | Poorly soluble | Inferred from methylxanthine properties[5] |
Table 2: Recommended Concentrations for Cell-Based Assays
| Parameter | Concentration Range | Notes | Source |
| Stock Solution | 10 - 100 mM in 100% DMSO | Prepare fresh and aliquot for storage at -20°C or -80°C. | General Practice |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells.[6] | [6] |
| Toxic Dose (TD₅₀) | 0.9 - 1.1 mM | This is the dose at which 50% toxicity is observed in human melanoma and squamous cell carcinoma lines. | [1] |
| Effective Concentration | User-dependent | The effective concentration will vary depending on the cell type and assay. It is recommended to perform a dose-response experiment starting from a low micromolar range. | General Practice |
Experimental Protocols
Protocol 1: Recommended Method for Solubilizing and Diluting this compound for Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[7]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[7]
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling.[7]
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[7]
-
Protocol 2: Determining the Maximum Solubility of this compound in Your Cell Culture Medium
-
Prepare a Serial Dilution of this compound in DMSO:
-
Start with your highest concentration DMSO stock of this compound.
-
Prepare a 2-fold serial dilution in DMSO in a set of microcentrifuge tubes.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 198 µL of media).[7]
-
Include a "DMSO only" control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO₂.[7]
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[7]
-
For a quantitative assessment, you can read the absorbance of the plate at a wavelength of 600 nm or higher. An increase in absorbance indicates precipitation.[7][8]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear (no visible precipitate and no increase in absorbance) is your maximum working soluble concentration under those specific conditions.[7]
-
Visualizations
Signaling Pathway
This compound is a methylxanthine derivative. Related compounds, such as pentoxifylline (B538998), are known to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP can activate Protein Kinase A (PKA), which in turn can inhibit the NF-κB signaling pathway. The NF-κB pathway is a key downstream effector of the TNF receptor, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: Proposed mechanism of action for this compound based on related methylxanthine derivatives.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation in cell media.
References
- 1. Cellular and molecular regulation of tumor necrosis factor-alpha production by pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentoxyphylline and propentophylline are inhibitors of TNF-alpha release in monocytes activated by advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentoxifylline inhibits tumor necrosis factor-alpha (TNF alpha)-induced T-lymphoma cell adhesion to endothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of local pentoxifylline and propentofylline treatment on formalin-induced pain and tumor necrosis factor-alpha messenger RNA levels in the inflamed tissue of the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A-802715 low potency or efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering low potency or efficacy with A-802715 in in vitro experiments.
Troubleshooting Guide: Low In Vitro Potency or Efficacy of this compound
Experiencing lower than expected potency or efficacy with this compound can arise from various factors, ranging from experimental setup to the inherent biological properties of the system under investigation. This guide provides a structured approach to troubleshooting these issues.
Initial Compound and Reagent Verification
Before troubleshooting complex biological parameters, it is crucial to verify the integrity of the compound and reagents.
-
Question: How can I be sure that the this compound I am using is active?
-
Answer: We recommend verifying the identity and purity of your this compound stock. If possible, confirm its structure and purity using analytical methods such as mass spectrometry or HPLC. Additionally, sourcing the compound from a reputable supplier is essential.
-
-
Question: Could the solvent be affecting the compound's activity?
-
Answer: Yes, the choice of solvent and its final concentration in the assay can impact the compound's solubility and activity. Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted into the assay buffer. It is also important to run a vehicle control with the same final concentration of the solvent to account for any solvent-specific effects.
-
Optimizing A-802715 incubation time for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of A-802715 for various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a methylxanthine derivative known for its anti-inflammatory properties. It functions by modulating the production of cytokines, decreasing the levels of pro-inflammatory mediators while increasing the levels of anti-inflammatory ones. Evidence suggests that this compound may exert its effects through the modulation of tumor necrosis factor (TNF) receptor signaling pathways, which can impact downstream cellular processes, including cell cycle progression.
Q2: Why is optimizing the incubation time for this compound crucial for my assay?
The effects of this compound on cellular systems are time-dependent. An incubation time that is too short may not allow for the full biological effect of the compound to manifest, leading to an underestimation of its potency or efficacy. Conversely, an overly long incubation period might induce secondary effects, such as cytotoxicity or cellular stress, which can confound the interpretation of assay results. Optimal incubation time ensures that the measured endpoint accurately reflects the primary biological activity of this compound in the specific context of your experiment.
Q3: What are the typical starting points for this compound incubation time in different types of assays?
The ideal incubation time is highly dependent on the assay type, cell type, and the specific endpoint being measured. Based on general principles for similar compounds, here are some suggested starting ranges:
| Assay Type | Suggested Starting Incubation Range | Key Considerations |
| Cell Viability/Cytotoxicity | 24 - 72 hours | Allow for multiple cell doubling times to observe significant effects on proliferation. |
| Cytokine Secretion (e.g., ELISA) | 12 - 48 hours | Cytokine production and secretion are dynamic processes; capture the peak response. |
| Gene Expression (e.g., qPCR) | 4 - 24 hours | Transcriptional changes can be rapid, with some early-response genes peaking within hours. |
| Protein Phosphorylation (e.g., Western Blot) | 30 minutes - 8 hours | Signaling events like phosphorylation are often transient and occur rapidly. |
| Cell Cycle Analysis | 24 - 48 hours | Sufficient time is needed for cells to progress through the cell cycle and for the effects of this compound on cell cycle checkpoints to become apparent. |
Q4: How does the concentration of this compound affect the optimal incubation time?
Concentration and incubation time are interconnected. Higher concentrations of this compound may produce a measurable effect in a shorter time frame. However, high concentrations can also lead to off-target effects or toxicity. It is recommended to perform a dose-response experiment at a fixed, intermediate time point first to identify a relevant concentration range before proceeding to optimize the incubation time.
Troubleshooting Guide
Issue 1: High variability between replicate wells treated with this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Pipette carefully and avoid edge effects by not using the outer wells of the plate or by filling them with media. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure complete mixing of the compound in the well after addition. |
| Cellular stress during treatment. | Minimize the time cells are outside the incubator. Ensure proper humidity and CO2 levels. |
| Compound precipitation. | Visually inspect the wells after adding this compound. If precipitates are observed, reconsider the solvent and final concentration. |
Issue 2: No significant effect of this compound is observed at any tested incubation time.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration. | Perform a wider dose-response experiment with concentrations ranging from nanomolar to micromolar. The reported TD50 is in the millimolar range for some cell lines, suggesting a broad range may be necessary. |
| Incorrect assay endpoint. | The chosen assay may not be sensitive to the effects of this compound in your cell model. Consider measuring a different parameter (e.g., a specific cytokine level instead of general cell viability). |
| Cell line is not responsive. | The cellular target or pathway affected by this compound may not be active or relevant in your chosen cell line. Try a different cell line known to be responsive to inflammatory stimuli. |
| Degradation of this compound. | Ensure the compound is stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment. |
Issue 3: this compound shows toxicity at all tested incubation times and concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Test a lower range of concentrations, starting from the nanomolar range. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your cell line (typically <0.5%). Run a solvent-only control. |
| Prolonged incubation. | For sensitive cell lines, even lower concentrations can be toxic over long incubation periods. Focus on shorter time points (e.g., < 24 hours). |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound in a Cell Viability Assay (e.g., MTT/Resazurin)
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the experiment.
-
Plate cells in a 96-well plate at the predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated solution of this compound at a concentration known to be in the middle of its dose-response range (e.g., the EC50 if known, or a concentration from preliminary dose-response experiments).
-
Also prepare a 2X solvent control.
-
Remove the growth medium from the cells and add an equal volume of the 2X this compound solution or the 2X solvent control to the appropriate wells.
-
-
Time-Course Incubation:
-
Incubate the plates for a series of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Viability Assessment:
-
At each time point, add the viability reagent (e.g., MTT or resazurin) to a set of treated and control wells according to the manufacturer's instructions.
-
Incubate for the recommended time for the viability reagent (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
For each time point, normalize the signal from the this compound-treated wells to the solvent control wells.
-
Plot the normalized viability versus the incubation time.
-
The optimal incubation time is typically the point at which a significant and stable effect is observed before a decline that might indicate cytotoxicity.
-
Visualizations
Caption: A generalized workflow for determining the optimal incubation time of this compound.
Caption: A postulated signaling pathway for this compound's anti-inflammatory effects.
Addressing A-802715 solubility challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals during experiments with A-802715.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of 75.0 mg/mL in DMSO can be prepared.
Q2: My this compound is not dissolving completely in the recommended solvent. What should I do?
If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to aid the dissolution process.[1] Ensure your solvent is of high purity and free of water, as contaminants can affect solubility.
Q3: How should I store the this compound stock solution?
Once prepared, it is recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to product degradation.[1] The stock solution can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue with hydrophobic compounds. To prevent precipitation, it is crucial to use a co-solvent system. The troubleshooting guide below provides detailed protocols for preparing working solutions of this compound in aqueous-based buffers. It is also recommended to pre-warm your aqueous buffer and add the DMSO stock solution dropwise while vortexing.
Q5: What is the mechanism of action of this compound?
This compound is a novel methylxanthine derivative that acts as a TNF receptor inhibitor.[2] It functions by decreasing the endogenous formation and blood levels of pro-inflammatory substances and increasing the formation and blood levels of anti-inflammatory substances.[2]
Troubleshooting Guide
Issue: Precipitation or phase separation occurs during the preparation of this compound working solutions.
This guide provides several validated methods to achieve a clear solution of this compound for your experiments.
Data Presentation: this compound Solubility in Different Solvent Systems
| Protocol | Solvent Composition | Achievable Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL (23.26 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL (23.26 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL (23.26 mM) | Clear solution |
Experimental Protocols
Below are detailed step-by-step methodologies for preparing 1 mL of this compound working solution using the solvent systems listed above.[1]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a 75.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 75.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of Saline to bring the final volume to 1 mL and mix thoroughly.
Protocol 2: DMSO/SBE-β-CD in Saline Formulation
-
Prepare a 75.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 75.0 mg/mL DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in Saline.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: DMSO/Corn Oil Formulation
Note: This formulation is suitable for in vivo studies. If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]
-
Prepare a 75.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 75.0 mg/mL DMSO stock solution.
-
Add 900 µL of Corn Oil.
-
Mix thoroughly until a clear and homogenous solution is achieved.
Visualizations
Signaling Pathway
Caption: this compound inhibits the TNF receptor signaling pathway.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic
References
A-802715 stability and storage conditions
This technical support center provides guidance on the stability and storage of A-802715, a novel methylxanthine derivative. The information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A: Solid this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C or -80°C.
Q2: What are the recommended storage conditions for this compound in solution?
A: Once dissolved, it is crucial to aliquot the this compound solution and store it at low temperatures to prevent degradation from repeated freeze-thaw cycles. The recommended storage temperatures and durations for stock solutions are provided in the table below.[1]
Q3: I am having trouble dissolving this compound. What should I do?
A: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using an appropriate solvent system as detailed in the solubility protocols.
Q4: Can I store my this compound solution at room temperature?
A: It is not recommended to store this compound solutions at room temperature for extended periods. As with many similar compounds, prolonged exposure to ambient temperatures can lead to degradation. For short-term use during an experiment, solutions should be kept on ice.
Q5: How many times can I freeze and thaw my this compound stock solution?
A: To maintain the integrity of the compound, it is strongly advised to avoid repeated freeze-thaw cycles. Upon initial preparation, the stock solution should be aliquoted into single-use volumes.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The concentration of the compound exceeds its solubility at the storage temperature. | Before storing, ensure the compound is fully dissolved. If precipitation occurs upon thawing, gently warm the solution and sonicate to redissolve. Consider preparing a lower concentration stock solution. |
| Inconsistent experimental results | Degradation of the this compound solution due to improper storage or handling. | Prepare fresh solutions from solid compound. Always use freshly prepared dilutions for experiments. Ensure stock solutions are stored correctly and that freeze-thaw cycles are minimized. |
| Difficulty dissolving the compound | Inappropriate solvent or insufficient mixing. | Refer to the recommended solubility protocols. Use of a vortex mixer or sonicator can aid in dissolution. Gentle warming may also be effective.[1] |
Quantitative Data Summary
Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Shelf Life |
| -80°C | 2 years |
| -20°C | 1 year |
Solubility of this compound [1]
| Solvent System | Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.5 mg/mL (23.26 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.5 mg/mL (23.26 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL (23.26 mM) |
Experimental Protocols
Protocol for Preparation of this compound Solution (Example with Saline) [1]
-
Start with a stock solution of this compound in DMSO (e.g., 75.0 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If any precipitation is observed, gently warm and/or sonicate the solution until it becomes clear.
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: Key factors influencing the stability of this compound.
References
How to avoid A-802715 off-target effects
Welcome to the technical support center for A-802715. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues related to its off-target effects.
This compound is a methylxanthine derivative, a class of compounds known to exhibit complex pharmacology. While its anti-inflammatory and cell cycle effects are of significant interest, its mechanism of action as a non-selective antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterase (PDE) enzymes can lead to off-target effects. This guide will help you design experiments to mitigate and interpret these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: As a methylxanthine, this compound is expected to act as a competitive antagonist of all four adenosine receptor subtypes (A1, A2A, A2B, and A3) and as a competitive inhibitor of various phosphodiesterase (PDE) isoenzymes.[1][2][3] The intended "on-target" effect will depend on the specific research question. For example, if you are studying its anti-inflammatory properties, the modulation of adenosine A2A receptor signaling might be the primary focus.
Q2: What are the likely off-target effects of this compound?
A2: Off-target effects arise from the non-selective nature of this compound.[1] If your research is focused on a specific adenosine receptor subtype, antagonism of other subtypes is an off-target effect. Similarly, if you are interested in its effects on cAMP signaling, the inhibition of cGMP-specific PDEs would be considered an off-target effect. These unintended interactions can lead to complex cellular responses that may complicate data interpretation.
Q3: How can I be sure that the observed cellular phenotype is due to the intended on-target effect of this compound?
A3: A multi-faceted approach is essential for validating the on-target effects of this compound. This includes:
-
Dose-response experiments: Use the lowest effective concentration of this compound to minimize off-target engagement.
-
Use of selective agonists/antagonists: Co-treatment with selective agonists or antagonists for the suspected on-target and off-target receptors can help dissect the observed phenotype.
-
Genetic validation: Use siRNA or CRISPR/Cas9 to knock down the expression of the intended target. If the phenotype is rescued or mimicked, it provides strong evidence for an on-target effect.
-
Control compounds: Include a structurally related but inactive compound as a negative control to rule out effects related to the chemical scaffold.
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect. A study has reported a toxic dose (TD50) of 0.9-1.1 mM in certain cancer cell lines, so it is advisable to work well below this range to avoid toxicity-related artifacts.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | 1. Variability in cell passage number or density. 2. Degradation of this compound stock solution. | 1. Maintain consistent cell culture conditions. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. |
| High cellular toxicity observed. | 1. this compound concentration is too high, leading to significant off-target effects. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a dose-response experiment to identify a non-toxic working concentration. 2. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.1% for DMSO). |
| Observed phenotype does not match expectations for the intended target. | 1. The phenotype is a result of an off-target effect on another adenosine receptor subtype or a PDE isoenzyme. 2. The intended target is not expressed or is non-functional in your experimental system. | 1. Use selective agonists/antagonists to probe the involvement of other targets (see Experimental Protocols). 2. Confirm the expression and functionality of your target protein using techniques like Western blot or a functional assay. |
| Difficulty in reproducing published data. | 1. Differences in experimental conditions (e.g., cell line, serum concentration, incubation time). 2. Purity of the this compound compound. | 1. Carefully replicate the experimental conditions of the original study. 2. Verify the purity of your this compound lot. |
Quantitative Data: Selectivity of Methylxanthines
Due to the lack of publicly available, specific binding affinity or IC50 data for this compound across a panel of adenosine receptors and phosphodiesterases, the following tables provide representative data for other common methylxanthines (Theophylline and Caffeine) to illustrate the typical non-selective profile of this compound class.[1][4] This data should be used as a general guide for understanding the potential on- and off-target interactions of this compound.
Table 1: Antagonist Affinity (Ki, µM) of Representative Methylxanthines at Adenosine Receptor Subtypes
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Theophylline | 14 | 19 | 13 | >100 |
| Caffeine (B1668208) | 41 | 25 | 30 | >100 |
| This compound (Expected) | µM range | µM range | µM range | Likely > µM range |
This table illustrates the micromolar affinity of common methylxanthines for A1, A2A, and A2B receptors, with lower affinity for the A3 subtype.
Table 2: Inhibitory Potency (IC50, µM) of Representative Methylxanthines against Phosphodiesterase (PDE) Isoenzymes
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| Theophylline | >100 | >100 | 100 | 100 | >100 |
| Caffeine | >100 | >100 | >100 | >100 | >100 |
| This compound (Expected) | Likely in the high µM to mM range | Likely in the high µM to mM range | Likely in the high µM to mM range | Likely in the high µM to mM range | Likely in the high µM to mM range |
This table shows that the PDE inhibitory activity of common methylxanthines is generally weaker than their adenosine receptor antagonism, occurring at higher micromolar concentrations.
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using Selective Agonists
Objective: To differentiate the cellular response mediated by a specific adenosine receptor subtype from potential off-target effects on other subtypes.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment (Optional): Pre-incubate cells with this compound at its determined effective concentration for 30 minutes.
-
Agonist Treatment: Add a selective agonist for the suspected on-target or off-target adenosine receptor subtype at a concentration known to elicit a response. For example:
-
A1 agonist: N6-Cyclopentyladenosine (CPA)
-
A2A agonist: CGS 21680
-
A2B agonist: BAY 60-6583
-
A3 agonist: IB-MECA
-
-
Incubation: Incubate for the appropriate time to observe the desired cellular response (e.g., changes in cAMP levels, gene expression, or cell signaling).
-
Endpoint Analysis: Measure the desired endpoint. If this compound blocks the effect of a specific agonist, it suggests an on-target interaction with that receptor subtype.
Protocol 2: Measurement of Intracellular cAMP and cGMP Levels
Objective: To determine if this compound affects intracellular cyclic nucleotide levels, which is indicative of adenosine receptor modulation or PDE inhibition.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include appropriate positive and negative controls (e.g., forskolin (B1673556) to stimulate cAMP production, IBMX as a non-selective PDE inhibitor).
-
Cell Lysis: Lyse the cells using a buffer compatible with the chosen cAMP/cGMP assay kit.
-
cAMP/cGMP Measurement: Use a commercially available ELISA, TR-FRET, or bioluminescence-based assay kit to measure the intracellular concentrations of cAMP and cGMP.[5][6][7][8]
-
Data Analysis: Normalize the cAMP/cGMP levels to the total protein concentration in each sample. Compare the levels in this compound-treated cells to control cells. An increase in cAMP could suggest A2A/A2B receptor antagonism or PDE4/7/8 inhibition, while a decrease could indicate A1/A3 receptor antagonism. An increase in cGMP would point towards PDE5/6/9 inhibition.
Visualizations
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subclasses of adenosine receptors in the central nervous system: Interaction with caffeine and related methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 6. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with A-802715 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using A-802715, focusing on addressing cell viability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a methylxanthine derivative.[1] It has been described as a tumor necrosis factor (TNF) receptor inhibitor. Functionally, it has been observed to prolong the G2/M phase of the cell cycle and suppress entry into the S-phase, particularly in cells with wild-type p53.[1]
Q2: What is the expected cytotoxic concentration of this compound?
The toxicity of this compound can vary between cell lines. In human melanoma (Be11, MeWo) and squamous cell carcinoma (4197, 4451) lines, the toxic dose 50% (TD50) is reported to be in the range of 0.9-1.1 mM.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically not exceeding 0.5%. For sensitive and primary cell lines, a final concentration of 0.1% or lower is advisable.[4] Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q5: Is this compound stable in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as media composition, pH, and temperature. It is best practice to add the compound to the media immediately before treating the cells. For longer-term experiments, the stability should be empirically determined.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity at low concentrations.
Possible Cause A: Off-target effects. Like many kinase inhibitors, this compound could have off-target activities at various kinases, leading to unexpected cytotoxicity.[5][6][7][8][9]
Solution:
-
Review the literature for any known off-target effects of methylxanthine derivatives.
-
Consider performing a kinase profiling assay to identify potential off-target interactions.
-
If a specific off-target is suspected, use a more specific inhibitor for that target as a control to see if the phenotype is replicated.
Possible Cause B: Cell line sensitivity. Your specific cell line may be particularly sensitive to the G2/M arrest induced by this compound, especially if it has a functional p53 pathway.
Solution:
-
Perform a dose-response curve with a wider range of concentrations to determine the precise IC50 for your cell line.
-
Compare the sensitivity of p53 wild-type versus p53 mutant cell lines if available.
Issue 2: Inconsistent results between experiments.
Possible Cause A: Compound precipitation. this compound, when diluted from a DMSO stock into aqueous cell culture media, may precipitate if the solubility limit is exceeded or if not mixed properly.
Solution:
-
Ensure the DMSO stock solution is fully dissolved before dilution.
-
When diluting, add the stock solution to the media dropwise while vortexing to ensure rapid mixing.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Consider pre-warming the media to 37°C to aid solubility.
Possible Cause B: Degradation of this compound stock solution. Repeated freeze-thaw cycles can lead to the degradation of the compound in your stock solution.
Solution:
-
Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[1]
-
Store aliquots at -80°C for long-term storage.
Issue 3: No significant effect on cell viability at expected active concentrations.
Possible Cause A: Insufficient treatment duration. The cytotoxic effects of this compound are linked to cell cycle arrest, which may require a longer exposure time to manifest as a significant decrease in cell viability.
Solution:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
Possible Cause B: Cell line resistance. The cell line being used may be resistant to the effects of this compound, potentially due to a mutated p53 or other alterations in the cell cycle checkpoint pathways.
Solution:
-
Confirm the p53 status of your cell line. The effects of this compound on cell cycle are more pronounced in p53 wild-type cells.[1]
-
Try a positive control compound known to induce G2/M arrest to ensure the cell line can respond to such stimuli.
Quantitative Data
| Compound | Cell Lines | TD50 (Toxic Dose 50%) |
| This compound | Human melanoma (Be11, MeWo), Human squamous cell carcinoma (4197, 4451) | 0.9-1.1 mM[1] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol describes a general method for determining cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant and non-toxic across all wells (e.g., 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Signaling Pathways and Workflows
Caption: Inferred signaling pathway for this compound-induced G2/M arrest.
Caption: General TNFα-induced apoptosis pathway and the putative inhibitory role of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. maxanim.com [maxanim.com]
- 3. himedialabs.com [himedialabs.com]
- 4. lifetein.com [lifetein.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-802715 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with A-802715. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and reliability in their results.
Troubleshooting Inconsistent Results
Variability in experimental outcomes with this compound can arise from several factors, ranging from compound handling to experimental design. This section provides a guide to identifying and resolving these issues.
Problem 1: Higher than Expected Cell Death or Toxicity
Possible Causes:
-
Incorrect Concentration: The final concentration of this compound in the culture medium may be too high.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Off-Target Effects: As a methylxanthine derivative, this compound may have off-target effects that lead to cytotoxicity in certain cell lines.
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for dilutions and stock solutions.
-
Solvent Control: Include a vehicle-only control (e.g., media with the same concentration of DMSO) to assess solvent toxicity.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
Literature Review: Consult publications that have used this compound in similar cell lines to establish a baseline for effective concentrations.
Problem 2: Lack of Expected Biological Effect
Possible Causes:
-
Compound Instability: this compound solution may have degraded due to improper storage.
-
Low Concentration: The final concentration of the compound may be too low to elicit a response.
-
Cell Line Resistance: The target cell line may be resistant to the effects of this compound.
-
Incorrect Timing: The duration of the experiment may be too short to observe the desired effect.
Troubleshooting Steps:
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound from a new powder aliquot.
-
Concentration Gradient: Test a wider range of concentrations, including higher doses.
-
Positive Control: Use a known positive control compound to ensure the assay is performing as expected.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation period for observing the effect.
Problem 3: High Variability Between Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.
-
Pipetting Errors: Inaccurate pipetting can result in different concentrations of this compound in replicate wells.
-
Edge Effects: Wells on the perimeter of the plate may experience different environmental conditions, leading to variability.
Troubleshooting Steps:
-
Cell Counting: Ensure accurate and consistent cell counting and seeding in each well.
-
Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling.
-
Plate Layout: Avoid using the outer wells of the plate for experimental samples, or fill them with media to create a humidity barrier.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for inconsistent this compound results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a methylxanthine derivative.[1] The primary mechanisms of action for methylxanthines are the inhibition of phosphodiesterases (PDEs) and non-selective antagonism of adenosine (B11128) receptors.[1][2] By inhibiting PDEs, methylxanthines increase intracellular levels of cyclic AMP (cAMP), which can lead to a variety of cellular responses, including smooth muscle relaxation and reduced inflammation.[2] As adenosine receptor antagonists, they can block the effects of adenosine, which is involved in regulating inflammation and cell proliferation.[1][2]
Q2: What are the known off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented, as a methylxanthine derivative, it may interact with various cellular targets beyond its primary mechanism. Potential off-target effects could include interactions with other kinases or signaling proteins, which is a common characteristic of small molecule inhibitors. Researchers should consider the possibility of off-target effects when interpreting unexpected results.
Q3: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO.
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use. For long-term storage, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q4: In which cell lines has this compound shown activity?
This compound has been reported to have toxic effects in human melanoma cell lines (Be11 and MeWo) and human squamous cell carcinoma lines (4197 and 4451).[3]
Q5: What is the expected effect of this compound on the cell cycle?
This compound has been shown to enhance irradiation-induced suppression of S-phase entry and prolong the G2/M block in a manner that is dependent on the p53 status of the cell line.[3]
Data Presentation
The following table summarizes the known activity of this compound. Due to limited publicly available data, a comprehensive list of IC50 values across multiple cell lines is not available. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific model system.
| Parameter | Cell Lines | Value | Reference |
| TD50 (Toxic Dose 50%) | Be11, MeWo (melanoma); 4197, 4451 (squamous cell carcinoma) | 0.9-1.1 mM | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for Cell Cycle Proteins
This protocol provides a general framework for analyzing the effect of this compound on cell cycle regulatory proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin B1, CDK1, p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound and Cell Cycle Regulation
This compound, as a methylxanthine, is likely to influence cell cycle progression through modulation of signaling pathways that control key checkpoints. Its reported effect on the G2/M transition suggests an impact on the Cyclin B1/CDK1 complex.
Caption: this compound's influence on the G2/M cell cycle checkpoint.
General Experimental Workflow for Investigating this compound Effects
A systematic approach is crucial for obtaining reliable data when studying the effects of this compound.
Caption: A typical experimental workflow for studying this compound.
References
- 1. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 2. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]
A-802715 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-802715. The information is designed to assist in the optimization of dose-response curve experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a methylxanthine derivative that has been shown to influence cell cycle regulation.[1] It has been observed to enhance the irradiation-induced suppression of S-phase entry and prolong the G2/M cell cycle block, particularly in cells with wild-type p53.[1] This suggests that this compound's mechanism of action is linked to the modulation of cell cycle checkpoints.
Q2: What is a dose-response curve and why is it critical for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its biological effect (response). This is a fundamental tool in pharmacology to determine a compound's potency (often expressed as IC₅₀ or EC₅₀), efficacy, and optimal concentration range for experimental studies.
Q3: What is the reported TD₅₀ for this compound?
The reported toxic dose 50% (TD₅₀) for this compound is in the range of 0.9-1.1 mM in human melanoma (Be11, MeWo) and human squamous cell carcinoma (4197, 4451) cell lines.[1]
Q4: I am observing a flat or non-sigmoidal dose-response curve with this compound. What are the potential causes?
Several factors can contribute to an atypical dose-response curve:
-
Inappropriate Concentration Range: The tested concentrations may be too low to induce a response or too high, causing a plateau effect.
-
Compound Solubility: this compound may have limited solubility at higher concentrations, leading to an inaccurate assessment of the dose.
-
Cell Seeding Density: Inconsistent cell numbers across wells can introduce significant variability.
-
Incubation Time: The duration of exposure to this compound may be insufficient or excessive to observe the expected effect.
-
Assay Interference: The compound may interfere with the assay's detection method (e.g., absorbance or fluorescence).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and ensure proper mixing of the compound in the wells. |
| Inconsistent Results Between Experiments | Variation in cell passage number, reagent quality, or incubation conditions. | Use cells within a consistent passage number range. Ensure all reagents are properly stored and within their expiration dates. Maintain consistent incubation times and conditions (temperature, CO₂, humidity). |
| Unexpectedly Low Potency (High IC₅₀) | Compound degradation, incorrect concentration calculations, or resistant cell line. | Prepare fresh stock solutions of this compound. Double-check all dilution calculations. Verify the p53 status of your cell line, as this compound's effect can be p53-dependent.[1] |
| No Response at High Concentrations | Cell line insensitivity or issues with the compound's biological activity. | Confirm the identity and purity of your this compound stock. Consider testing a different cell line known to be sensitive to cell cycle checkpoint inhibitors. |
Data Presentation
The following table presents a hypothetical, yet representative, dataset for a dose-response experiment with this compound, consistent with its known TD₅₀. This data can be used as a reference for expected outcomes.
| Concentration of this compound (mM) | Log Concentration | % Cell Viability (Mean) | Standard Deviation |
| 0.00 | - | 100.0 | 4.5 |
| 0.10 | -1.00 | 95.2 | 5.1 |
| 0.25 | -0.60 | 88.7 | 4.8 |
| 0.50 | -0.30 | 75.4 | 5.5 |
| 1.00 | 0.00 | 48.9 | 6.2 |
| 2.50 | 0.40 | 22.1 | 4.9 |
| 5.00 | 0.70 | 8.3 | 3.7 |
| 10.00 | 1.00 | 2.5 | 2.1 |
Experimental Protocols
Detailed Methodology for a Cytotoxicity Dose-Response Assay using the MTT Method
This protocol is adapted for determining the cytotoxic effects of this compound on a human cancer cell line (e.g., a p53 wild-type squamous cell carcinoma line).
Materials:
-
This compound
-
Human cancer cell line (e.g., 4451)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 mM to 10 mM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 hours (or a predetermined optimal time) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2][3]
-
Incubate the plate for 4 hours at 37°C.[2]
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Gently mix the contents of the wells using a multichannel pipette.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: this compound's effect on the G2/M cell cycle checkpoint pathway.
Experimental Workflow
Caption: Workflow for this compound dose-response curve generation using an MTT assay.
References
Improving A-802715 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A-802715 in in vivo experiments. The information is tailored to address common challenges related to the bioavailability and formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel methylxanthine derivative.[1] It functions by decreasing the endogenous formation and blood levels of pro-inflammatory substances while increasing the levels of anti-inflammatory substances, such as the interleukin-10 receptor and tumor necrosis factor (TNF) receptor.[1]
Q2: What are the recommended solvent formulations for in vivo administration of this compound?
This compound may have limited aqueous solubility, requiring specific formulations for in vivo use. Below are two recommended protocols for preparing a working solution. It is advised to prepare the solution fresh on the day of the experiment.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your in vivo studies with this compound, with a focus on improving bioavailability.
Problem 1: Unexpected or inconsistent results in vivo.
This could be due to a variety of factors, including poor bioavailability. The following workflow can help you troubleshoot the issue.
Troubleshooting workflow for in vivo experiments.
Problem 2: Precipitation or phase separation of the dosing solution.
If you observe precipitation or phase separation during the preparation of the this compound solution, it can lead to inaccurate dosing and poor bioavailability.
-
Cause: The compound may have crashed out of solution due to incorrect solvent ratios, temperature changes, or insufficient mixing.
-
Solution:
-
Ensure the solvents are added in the specified order and mixed thoroughly at each step.
-
Gentle heating and/or sonication can be used to aid dissolution.
-
Always prepare the working solution fresh on the day of the experiment to minimize the risk of precipitation over time.
-
Problem 3: Low oral bioavailability is suspected.
-
Potential Causes:
-
Poor Solubility: The compound may not fully dissolve in the gastrointestinal fluids.
-
Low Permeability: The drug may not efficiently cross the intestinal wall.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
-
Strategies to Improve Bioavailability:
-
Formulation Optimization: The use of co-solvents like PEG300 and surfactants like Tween-80 in the recommended formulations is a primary strategy to improve solubility. Exploring other lipid-based formulation strategies could also be beneficial.
-
Alternative Administration Routes: If oral administration proves challenging, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism.
-
Use of Permeation Enhancers: Although requiring significant development, the inclusion of excipients that enhance intestinal permeability can be a long-term strategy.
-
Experimental Protocols
Protocol 1: Standard In Vivo Formulation
This protocol yields a clear solution of at least 7.5 mg/mL.
-
Start with a stock solution of this compound in DMSO (e.g., 75.0 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final mixture until it is a clear solution.
Protocol 2: Alternative In Vivo Formulation using SBE-β-CD
This protocol also yields a clear solution of at least 7.5 mg/mL.
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Start with a stock solution of this compound in DMSO (e.g., 75.0 mg/mL).
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Data Presentation
Table 1: Recommended Formulations for this compound In Vivo Studies
| Formulation Component | Protocol 1 (Volume) | Protocol 2 (Volume) | Final Concentration of Component |
| DMSO | 100 µL | 100 µL | 10% |
| PEG300 | 400 µL | - | 40% |
| Tween-80 | 50 µL | - | 5% |
| Saline | 450 µL | - | 45% |
| 20% SBE-β-CD in Saline | - | 900 µL | 90% |
| Total Volume | 1 mL | 1 mL | |
| Achievable Drug Conc. | ≥ 7.5 mg/mL | ≥ 7.5 mg/mL |
Visualizations
This compound mechanism of action.
References
Validation & Comparative
A Comparative Analysis of A-802715 and CE-224,535 in Preclinical and Clinical Arthritis Models
A-802715, a putative Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, and CE-224,535, a selective P2X7 receptor antagonist, represent two distinct therapeutic strategies for the management of arthritis. This guide provides a comparative overview of their mechanisms of action, preclinical and clinical data in arthritis models, and the experimental protocols utilized in their evaluation.
While extensive clinical data is available for CE-224,535 in rheumatoid arthritis, information on this compound in the context of arthritis is limited. Therefore, this comparison will focus on the established role of its target, the TRPA1 channel, in arthritis pathogenesis, juxtaposed with the clinical findings for CE-224,535.
Mechanism of Action
This compound: Targeting Nociception and Neurogenic Inflammation via TRPA1 Antagonism
This compound is understood to act as an antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is a key sensor for a variety of inflammatory and pain-inducing stimuli.[1] In the context of arthritis, the activation of TRPA1 on joint-innervating neurons is believed to contribute to both the sensation of pain and the perpetuation of inflammation through the release of neuropeptides, a process known as neurogenic inflammation.[2][3] By blocking TRPA1, this compound is hypothesized to alleviate arthritic pain and reduce inflammation.
CE-224,535: Modulating the Inflammasome Pathway through P2X7 Receptor Blockade
CE-224,535 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel primarily found on immune cells such as macrophages and monocytes.[4][5] The activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern released from stressed or dying cells in the arthritic joint, triggers the assembly of the NLRP3 inflammasome.[6][7] This, in turn, leads to the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which are key drivers of inflammation and joint destruction in rheumatoid arthritis.[8][9] CE-224,535 aims to disrupt this cascade by preventing P2X7 receptor activation.[4]
Signaling Pathway Diagrams
Preclinical and Clinical Data
This compound (as a TRPA1 Antagonist)
No direct preclinical or clinical data for this compound in arthritis models was identified in the public domain. However, studies with other TRPA1 antagonists in animal models of arthritis have demonstrated:
-
Reduction in pain-related behaviors: TRPA1 antagonists have been shown to alleviate mechanical hypersensitivity in rodent models of osteoarthritis and rheumatoid arthritis.[10]
-
Anti-inflammatory effects: Blockade of TRPA1 can reduce paw swelling and inflammatory cell infiltration in animal models of inflammatory arthritis.[11]
-
Modulation of inflammatory mediators: TRPA1 antagonism has been linked to the downregulation of pro-inflammatory cytokines like IL-6 in chondrocytes.[12]
CE-224,535
A phase IIA clinical trial evaluated the efficacy and safety of CE-224,535 in patients with active rheumatoid arthritis who had an inadequate response to methotrexate (B535133).[8][13]
Table 1: Summary of Phase IIA Clinical Trial Results for CE-224,535
| Efficacy Endpoint (at Week 12) | CE-224,535 (500 mg bid) | Placebo | p-value |
| ACR20 Response Rate | 34.0% | 36.2% | 0.591 |
| ACR50 Response Rate | Not significantly different from placebo | Not significantly different from CE-224,535 | N/A |
| ACR70 Response Rate | Not significantly different from placebo | Not significantly different from CE-224,535 | N/A |
| Change in DAS28-3-CRP | Not significantly different from placebo | Not significantly different from CE-224,535 | N/A |
Data sourced from Stock et al., 2012.[8][13]
Table 2: Safety Profile of CE-224,535 in Phase IIA Clinical Trial
| Adverse Event | CE-224,535 (500 mg bid) | Placebo |
| Treatment-Emergent AEs | 62.3% | 55.3% |
| Most Common AEs | Nausea (11.3%), Diarrhea (7.5%) | Nausea (4.3%), Diarrhea (4.3%) |
| Discontinuation due to AEs | 9.4% | 6.4% |
| Serious AEs | 3.8% | 2.1% |
Data sourced from Stock et al., 2012.[8][13]
The results of the phase IIA study showed that CE-224,535 was not efficacious compared to placebo in treating the signs and symptoms of rheumatoid arthritis in patients with an inadequate response to methotrexate.[8][13] However, it demonstrated an acceptable safety and tolerability profile.[13]
Experimental Protocols
Preclinical Arthritis Models (General for TRPA1 Antagonists)
Commonly used animal models to evaluate the efficacy of anti-arthritic compounds include:
-
Collagen-Induced Arthritis (CIA) in rodents: This model mimics many aspects of human rheumatoid arthritis, including synovitis, pannus formation, and cartilage and bone erosion.[14]
-
Adjuvant-Induced Arthritis (AIA) in rats: A model of chronic inflammation that results in a polyarthritis with similarities to RA.
-
Antigen-Induced Arthritis (AIA) in various species: This model is characterized by a monoarticular arthritis induced by intra-articular injection of an antigen into a previously immunized animal.
-
Mono-iodoacetate (MIA)-induced osteoarthritis model: Injection of MIA into the knee joint of rodents leads to cartilage degradation and pain, mimicking osteoarthritis.
Clinical Trial Protocol for CE-224,535 (NCT00628095)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group Phase IIA study.[8][9]
-
Patient Population: Patients aged ≥ 18 years with active rheumatoid arthritis and an inadequate response to a stable background dose of ≥ 7.5 mg/week of methotrexate.[8][15]
-
Intervention: Patients were randomized to receive either CE-224,535 (500 mg twice daily) or a matching placebo for 12 weeks, in addition to their ongoing methotrexate therapy.[8]
-
Primary Efficacy Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 12.[8][9]
-
Secondary Efficacy Endpoints: Included ACR50 and ACR70 response rates, and the change from baseline in the Disease Activity Score 28-joint C-reactive protein (DAS28-3-CRP).[9][13]
-
Safety Assessments: Monitored through adverse events, laboratory evaluations, physical examinations, vital signs, and electrocardiograms.[8]
Conclusion
This compound and CE-224,535 represent two different approaches to treating arthritis by targeting distinct inflammatory pathways. While the therapeutic potential of this compound in arthritis is inferred from the role of its target, TRPA1, in pain and neurogenic inflammation, direct evidence of its efficacy is lacking. In contrast, CE-224,535, a P2X7 antagonist, has been evaluated in a clinical trial for rheumatoid arthritis. Although it showed an acceptable safety profile, it failed to demonstrate efficacy in this patient population.[8][13] Further research into the role of TRPA1 in arthritis and the development of more potent and specific antagonists may yet yield a viable therapeutic strategy. The clinical trial results for CE-224,535 highlight the challenges of translating preclinical findings in the complex inflammatory milieu of human rheumatoid arthritis.
References
- 1. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Ankyrin 1 (TRPA1) Is Involved in Upregulating Interleukin-6 Expression in Osteoarthritic Chondrocyte Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of inflammatory mediators in the synovial fluid related to pain in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of arthritis: relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo models of Rheumatoid arthritis - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of the Role of the TRPA1 Ion Channel in Conveying the Effect of Dimethyl Trisulfide on Vascular and Histological Changes in Serum-Transfer Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of rheumatoid arthritis: How informative are they? — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 13. Mechanisms of antiinflammatory action of the neuroimmunomodulatory peptide alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inflammatory mediators and cartilage biomarkers in synovial fluid after a single inflammatory insult: a longitudinal experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The roles of small-molecule inflammatory mediators in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A-802715: A Comparative Guide to Specificity and Cross-Reactivity in Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
A-802715 has been identified as a methylxanthine derivative with immunomodulatory properties, reportedly decreasing pro-inflammatory substances and increasing anti-inflammatory molecules.[1] Methylxanthines as a class are known to be non-selective inhibitors of phosphodiesterases, enzymes that regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][4] The specific inhibitory profile of a PDE inhibitor across the 11 families of these enzymes is crucial for determining its therapeutic potential and off-target effects.
Understanding Specificity and Cross-Reactivity of PDE Inhibitors
The specificity of a PDE inhibitor refers to its ability to selectively inhibit a particular PDE isoform, while cross-reactivity describes its propensity to inhibit other isoforms. High specificity is often desirable to minimize off-target effects and achieve a targeted therapeutic outcome. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
To illustrate the concept of a specificity profile, the table below presents hypothetical IC50 values for this compound, alongside actual data for the well-characterized non-selective PDE inhibitor, IBMX (3-isobutyl-1-methylxanthine), and the PDE4-selective inhibitor, Rolipram.
Table 1: Comparative Inhibitory Activity (IC50) of PDE Inhibitors
| Phosphodiesterase Isoform | This compound (Hypothetical IC50, µM) | IBMX (IC50, µM) | Rolipram (IC50, µM) |
| PDE1 (Ca2+/calmodulin-dependent) | Data not available | 2-50 | >100 |
| PDE2 (cGMP-stimulated) | Data not available | 4-30 | >100 |
| PDE3 (cGMP-inhibited) | Data not available | 0.5-20 | >100 |
| PDE4 (cAMP-specific) | Data not available | 2-30 | 0.1-2 |
| PDE5 (cGMP-specific) | Data not available | 1-10 | >100 |
| PDE7 (cAMP-specific, high affinity) | Data not available | 10-50 | >50 |
| PDE11 (dual-substrate) | Data not available | 1-5 | >100 |
Note: IC50 values for IBMX and Rolipram are approximate ranges compiled from various sources. The values for this compound are hypothetical and for illustrative purposes only.
Signaling Pathways Modulated by PDE Inhibition
Inhibition of phosphodiesterases leads to an accumulation of intracellular cAMP and/or cGMP, which in turn activates downstream signaling cascades. The specific physiological outcome depends on the PDE isoforms that are inhibited and the cell type. The following diagram illustrates the general mechanism of action for a non-selective PDE inhibitor.
Caption: General signaling pathway of a non-selective PDE inhibitor.
Experimental Protocols
The determination of a compound's PDE inhibition profile is critical. Below are detailed methodologies for key experiments used to assess the specificity and cross-reactivity of potential PDE inhibitors.
In Vitro Phosphodiesterase Activity Assay
This assay directly measures the enzymatic activity of purified PDE isoforms in the presence and absence of an inhibitor.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a panel of purified human recombinant PDE enzymes.
Principle: The assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate by the PDE enzyme. The amount of product formed is quantified and used to determine the extent of inhibition.
Materials:
-
Purified human recombinant PDE enzymes (PDE1-11)
-
[3H]cAMP and [3H]cGMP
-
Test compound (this compound) and reference inhibitors (e.g., IBMX, Rolipram)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a reaction plate, add the assay buffer, the PDE enzyme, and the test compound/inhibitor at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]cAMP or [3H]cGMP).
-
Incubate the reaction mixture at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling or adding a stop solution.
-
Add snake venom nucleotidase to convert the radiolabeled 5'-monophosphate to the corresponding nucleoside.
-
Separate the unreacted substrate from the product using an anion exchange resin. The charged substrate binds to the resin, while the uncharged nucleoside product remains in the eluate.
-
Quantify the amount of radiolabeled nucleoside in the eluate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for a radioactive PDE activity assay.
Cell-Based cAMP/cGMP Accumulation Assay
This assay measures the effect of a PDE inhibitor on intracellular cyclic nucleotide levels in whole cells.
Objective: To determine the potency of a test compound in increasing intracellular cAMP or cGMP levels in a relevant cell line.
Principle: Cells are treated with the test compound in the presence or absence of a stimulus that activates adenylyl or guanylyl cyclase. The resulting intracellular levels of cAMP or cGMP are then quantified using methods such as ELISA, TR-FRET, or mass spectrometry.
Materials:
-
A relevant cell line (e.g., HEK293, U937 monocytes)
-
Cell culture medium and reagents
-
Test compound (this compound)
-
Adenylyl cyclase activator (e.g., Forskolin) or a relevant GPCR agonist
-
Lysis buffer
-
cAMP or cGMP detection kit (e.g., ELISA)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with an adenylyl or guanylyl cyclase activator to induce cyclic nucleotide production.
-
After a short incubation period, lyse the cells to release the intracellular contents.
-
Quantify the amount of cAMP or cGMP in the cell lysates using a suitable detection method according to the manufacturer's instructions.
-
Plot the concentration of the cyclic nucleotide against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion
While this compound is a methylxanthine derivative with reported anti-inflammatory effects, a comprehensive understanding of its specificity and cross-reactivity as a phosphodiesterase inhibitor requires quantitative experimental data. The methodologies and comparative data presented in this guide provide a robust framework for such an evaluation. Researchers investigating this compound or similar compounds are encouraged to perform detailed profiling against the full panel of PDE isoforms to elucidate its precise mechanism of action and to guide further drug development efforts.
References
- 1. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating P2X7 Receptor Antagonism: A Comparative Analysis of A-802715 and P2X7 Knockout Models
A Guide for Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, is a critical mediator in inflammatory and neurological signaling pathways. Its involvement in a range of pathologies has positioned it as a significant therapeutic target. The validation of the specificity and efficacy of P2X7 antagonists is a cornerstone of their development. This guide presents a comparative analysis of the selective pharmacological antagonist A-802715 and its close analog A-438079, against the definitive standard for target validation: the P2X7 knockout (P2X7R KO) mouse model.
P2X7 Receptor Signaling Pathway
Upon activation by high concentrations of extracellular ATP, the P2X7 receptor initiates a complex signaling cascade. This includes ion flux, activation of the NLRP3 inflammasome, and the release of pro-inflammatory cytokines. A thorough understanding of this pathway is fundamental to interpreting the effects of P2X7 receptor blockade.
Caption: P2X7 receptor signaling cascade and points of intervention.
Comparative Data: A-438079 vs. P2X7 Knockout Models
While direct comparative studies of this compound in P2X7 knockout mice are limited in published literature, its close analog, A-438079, provides a valuable proxy for validation. The core principle of this validation is that a specific P2X7 antagonist should replicate the phenotype of a P2X7R KO mouse in a wild-type animal, and conversely, the antagonist should be ineffective in a P2X7R KO mouse.
| Parameter | Wild-Type (WT) | WT + A-438079 | P2X7R Knockout (KO) | P2X7R KO + A-438079 |
| Bone Cancer Pain | Development of pain-related behaviors | No significant alleviation of pain[1] | Earlier onset of pain-related behaviors[1] | No effect[1] |
| Muscular Dystrophy (Sgca-null background) | Progressive dystrophic phenotype | Reduced fibrosis and inflammation, improved motor function[2][3] | Not directly compared | Not applicable |
| Sepsis-induced Lung Injury (LPS model) | Increased P2X7R expression and oxidative stress[4] | Decreased oxidative stress and IL-1β levels[4] | Inferred reduced inflammatory response | Not tested |
| Neuroinflammation and Behavior | Stress-induced depressive-like behavior | Not tested | Altered emotional conditions[5] | Not tested |
Note: The study on bone cancer pain brings to light an important caveat: the possible existence of splice variants in knockout models, which can add complexity to the interpretation of results.[1]
Experimental Protocols
In Vivo Model of Bone Cancer Pain
-
Animal Model: BALB/cJ wild-type and P2X7R KO mice are utilized.[1]
-
Tumor Induction: 4T1 mammary cancer cells are injected into the intramedullary space of the femur to induce bone cancer.[1]
-
Drug Administration: A-438079 is administered systemically to the animals.[1]
-
Behavioral Assessment: Pain-related behaviors, such as limb use and weight-bearing, are monitored over a set period.[1]
-
Validation Principle: For A-438079 to be considered a specific P2X7 antagonist, it would be expected to alleviate pain in wild-type mice while having no effect in P2X7R KO mice. The unexpected outcome in the referenced study, where A-438079 did not alleviate pain in wild-type mice, suggests a more complex role for the P2X7 receptor in this particular pain model.[1]
In Vitro Validation of P2X7 Antagonism
A standard workflow for validating a P2X7 antagonist is to measure its capacity to block ATP-induced cellular responses.
References
- 1. P2X7 receptor-deficient mice are susceptible to bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of P2X7 receptor knockout on emotional conditions over the lifespan of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing siRNA to Confirm Target Engagement of Nav1.8 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) as a method to confirm the target engagement of small molecule inhibitors of the voltage-gated sodium channel Nav1.8. As a case study, we will reference the well-characterized Nav1.8 inhibitor, A-803467, which is structurally related to A-802715. The methodologies and data presented herein offer a framework for validating the mechanism of action of novel Nav1.8-targeted therapeutics.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1] Its involvement in nociception has made it a prime target for the development of new analgesics.[1][2] Pharmacological inhibitors and genetic knockdown techniques, such as siRNA, are pivotal tools in validating Nav1.8 as a therapeutic target and confirming that a compound's efficacy is a direct result of its interaction with this channel.
Comparative Efficacy: Pharmacological Inhibition vs. siRNA Knockdown
The central premise of using siRNA for target validation is that the functional consequences of reducing the target protein's expression should mimic the effects of a selective inhibitor. The following table summarizes quantitative data from studies using the Nav1.8 inhibitor A-803467 and from studies utilizing siRNA to knockdown Nav1.8.
| Parameter | A-803467 (Pharmacological Inhibition) | Nav1.8 siRNA (Genetic Knockdown) | Alternative Methods |
| Nav1.8 Current Inhibition | IC50 = 8 nM in human Nav1.8 expressing cells[3][4] | Up to 50% knockdown of Nav1.8 mRNA leading to reduced current density[5][6] | Antisense Oligonucleotides: Demonstrated reduction in Nav1.8 protein expression and inflammatory pain.[7] |
| Effect on Neuronal Excitability | Inhibition of spontaneous and electrically evoked action potentials in DRG neurons.[3][4] | Reduction in Nav1.8-mediated current density in DRG neurons.[6] | CRISPR/Cas9: Gene editing to create Nav1.8 knockout models for in-depth functional studies. |
| In Vivo Analgesic Effect | Dose-dependent reduction of mechanical allodynia and thermal hyperalgesia in rat models of neuropathic and inflammatory pain.[3][4] | Reversal of mechanical allodynia in a rat model of neuropathic pain.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies. Below are representative protocols for siRNA-mediated knockdown of Nav1.8 and for assessing Nav1.8 activity using patch-clamp electrophysiology.
1. siRNA-Mediated Knockdown of Nav1.8 in Dorsal Root Ganglion (DRG) Neurons
This protocol describes the use of lentivirus to deliver short hairpin RNA (shRNA) for sustained Nav1.8 knockdown in primary DRG neurons.
-
Lentiviral Vector Preparation : DNA constructs encoding shRNA targeting specific sites of the Nav1.8 mRNA (e.g., 6009-6027) and a scrambled control are packaged into lentiviral particles.[5]
-
DRG Neuron Culture : Dorsal root ganglia are dissected from rats and enzymatically digested to obtain a single-cell suspension. Neurons are then plated on coated culture dishes.[2]
-
Transduction : Lentiviral particles are added to the cultured DRG neurons. Transduction efficiency can be monitored if the vector co-expresses a fluorescent protein like GFP.[5]
-
Validation of Knockdown :
-
Quantitative Real-Time PCR (qRT-PCR) : At 48-72 hours post-transduction, RNA is extracted from the neurons. The levels of Nav1.8 mRNA are quantified and normalized to a housekeeping gene to determine the extent of knockdown compared to control cells.[5]
-
Immunocytochemistry : Neurons are fixed and stained with an antibody specific for Nav1.8 to visually assess the reduction in protein expression.[5]
-
Functional Assays : Patch-clamp electrophysiology is performed to measure the reduction in Nav1.8-mediated sodium currents.[6]
-
2. Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Current Measurement
This protocol is for recording Nav1.8 currents from cultured DRG neurons to assess the effect of pharmacological inhibitors or siRNA knockdown.
-
Cell Preparation : Cultured DRG neurons are placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
Pipette Preparation : Borosilicate glass pipettes are pulled to a resistance of 1.5-3 MΩ and filled with an internal solution.[2]
-
Gigaohm Seal Formation : A pipette is brought into contact with a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ) with the cell membrane.[1][2]
-
Whole-Cell Configuration : The membrane patch is ruptured by applying a brief pulse of suction to allow electrical access to the cell's interior.[1][2]
-
Voltage-Clamp Protocol : The neuron is held at a holding potential of -70 mV to inactivate other sodium channels. A series of depolarizing voltage steps are then applied to elicit Nav1.8-mediated sodium currents.[2]
-
Data Acquisition and Analysis : Currents are recorded and analyzed to determine parameters such as peak current amplitude and current density. For inhibitor studies, a stable baseline is recorded before perfusing the cells with the compound at various concentrations to determine the IC50.[1]
Visualizing the Workflow and Rationale
The following diagrams illustrate the key concepts and processes involved in using siRNA to confirm the target engagement of a Nav1.8 inhibitor.
Caption: Comparison of pharmacological and genetic approaches to validate Nav1.8 as a therapeutic target.
Caption: Experimental workflow for comparing the effects of a Nav1.8 inhibitor with Nav1.8 siRNA.
Caption: Simplified signaling pathway of Nav1.8 in pain perception and points of intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity and Efficiency of NaV1.8 Gene Silencing for Neuropathy Treatment IADR Abstract Archives [iadr.abstractarchives.com]
- 6. Short hairpin RNA-mediated selective knockdown of NaV1.8 tetrodotoxin-resistant voltage-gated sodium channel in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small interfering RNA-mediated selective knockdown of Na(V)1.8 tetrodotoxin-resistant sodium channel reverses mechanical allodynia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Selecting Positive and Negative Controls for A-802715 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of appropriate positive and negative controls for experiments involving A-802715, a methylxanthine derivative with known anti-inflammatory and cell cycle-modulating properties. The selection of proper controls is critical for the valid interpretation of experimental results.
Mechanism of Action of this compound
This compound is a methylxanthine derivative that exhibits a dual mechanism of action. It has been shown to decrease the production of pro-inflammatory mediators while simultaneously increasing the levels of anti-inflammatory molecules.[1] Additionally, in the context of cancer research, this compound has been observed to enhance the effects of radiation by promoting a G2/M cell cycle arrest, particularly in p53 wild-type cells.[2]
Positive and Negative Controls
The choice of controls will depend on the specific experimental question being addressed. Below are recommendations for controls in studies investigating the anti-inflammatory and cell cycle effects of this compound.
For Anti-Inflammatory Assays
Positive Controls:
-
Lipopolysaccharide (LPS): A potent inducer of inflammation in various cell types, particularly macrophages. LPS stimulation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Other Methylxanthine Derivatives: Compounds with well-characterized anti-inflammatory properties can serve as excellent positive controls.
-
Pentoxifylline: A non-specific phosphodiesterase (PDE) inhibitor with established anti-inflammatory effects.
-
Caffeine and Theophylline: These widely known methylxanthines also exhibit anti-inflammatory activity, primarily through adenosine (B11128) receptor antagonism and PDE inhibition.[1][3][4]
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., Dimethyl Sulfoxide - DMSO) should be added to cells at the same final concentration as in the experimental conditions. This accounts for any effects of the solvent itself.
-
Inactive Structural Analog (if available): An ideal negative control would be a molecule structurally similar to this compound but lacking its biological activity. While a specific inactive analog for this compound is not readily documented in the public domain, researchers may need to synthesize or source such a compound for rigorous studies.
For Cell Cycle Analysis
Positive Controls:
-
Irinotecan: A topoisomerase I inhibitor that is a known inducer of G2/M cell cycle arrest.[5]
-
Nocodazole or Colchicine: These are microtubule-destabilizing agents that cause a robust arrest of cells in the M phase of the cell cycle.
-
Radiation: As this compound has been shown to synergize with radiation to induce G2/M arrest, radiation alone can serve as a positive control for this effect.[2]
Negative Controls:
-
Vehicle Control: As with the anti-inflammatory assays, the vehicle (e.g., DMSO) is an essential negative control.
-
Untreated Cells: A population of cells not exposed to any treatment provides a baseline for normal cell cycle distribution.
Data Presentation: Summary of Controls
| Experiment Type | Control Type | Control Agent | Mechanism of Action/Purpose | Typical Concentration/Dose | Expected Outcome |
| Anti-Inflammatory | Positive | Lipopolysaccharide (LPS) | Induces inflammatory response | 10-100 ng/mL | Increased pro-inflammatory cytokine production |
| Positive | Pentoxifylline | Phosphodiesterase inhibitor | 100-500 µM | Decreased pro-inflammatory cytokine production | |
| Positive | Caffeine/Theophylline | Adenosine receptor antagonist, PDE inhibitor | 10-100 µM | Decreased pro-inflammatory cytokine production | |
| Negative | Vehicle (e.g., DMSO) | Solvent control | Match this compound concentration | No significant change in inflammatory markers | |
| Cell Cycle | Positive | Irinotecan | Topoisomerase I inhibitor | 1-10 µM | Accumulation of cells in the G2/M phase |
| Positive | Nocodazole | Microtubule destabilizer | 50-200 nM | Arrest of cells in M phase | |
| Positive | Radiation | Induces DNA damage and cell cycle arrest | 2-10 Gy | Increased G2/M population | |
| Negative | Vehicle (e.g., DMSO) | Solvent control | Match this compound concentration | Normal cell cycle distribution | |
| Negative | Untreated Cells | Baseline control | N/A | Normal cell cycle distribution |
Experimental Protocols
Anti-Inflammatory Assay: Measurement of TNF-α Production
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 1, 10, 50 µM), positive controls (Pentoxifylline, 100 µM), or vehicle control for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Seed human cancer cells (e.g., HeLa or A549) in a 6-well plate at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: Treat the cells with this compound (e.g., 10, 50, 100 µM), positive controls (Irinotecan, 5 µM), or vehicle control for 24 hours.
-
Cell Harvest: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and fix them in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Rehydrate the cells in PBS, treat with RNase A (100 µg/mL) for 30 minutes at 37°C, and then stain with Propidium Iodide (50 µg/mL).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound anti-inflammatory signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Methylxanthines and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel methylxanthine derivative-mediated anti-inflammatory effects in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X7 Receptor Antagonists for CNS Studies: A-802715 vs. JNJ-47965567
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-802715 and JNJ-47965567, two molecules with relevance to central nervous system (CNS) research. This document synthesizes available experimental data to objectively evaluate their performance and potential applications.
While both compounds have been investigated for their biological activities, a direct comparative analysis reveals significant differences in their primary targets, mechanisms of action, and the extent of their characterization in CNS-related studies. JNJ-47965567 emerges as a well-documented, potent, and CNS-penetrant P2X7 receptor antagonist. In contrast, this compound is identified as a methylxanthine derivative with described effects on inflammatory mediators, but with limited available data regarding its specific utility in CNS research and no reported activity at the P2X7 receptor.
Executive Summary
JNJ-47965567 is a highly selective and potent antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and various CNS disorders.[1][2] Its ability to cross the blood-brain barrier allows for the investigation of central P2X7 receptor function in preclinical models of neuropsychiatric conditions, neurodegeneration, and chronic pain.[1][2] In contrast, this compound is characterized as a methylxanthine derivative that has been shown to modulate the levels of pro- and anti-inflammatory substances.[2] There is a notable lack of specific data on its effects within the central nervous system or its direct molecular targets in that context.
Quantitative Data Comparison
The following tables summarize the available quantitative data for JNJ-47965567 and a more relevant comparator, JNJ-55308942, a follow-on P2X7 antagonist. Data for this compound is sparse and does not allow for a direct quantitative comparison in the context of CNS research.
Table 1: In Vitro Potency and Affinity of P2X7 Receptor Antagonists
| Compound | Target | Species | Assay Type | Potency / Affinity | Reference |
| JNJ-47965567 | P2X7 Receptor | Human | Radioligand Binding (pKi) | 7.9 ± 0.07 | [1] |
| P2X7 Receptor | Rat | Radioligand Binding (pKi) | 8.7 ± 0.07 | [1] | |
| P2X7 Receptor | Human | IL-1β Release (pIC50) | 6.7 ± 0.07 (whole blood) | [1] | |
| P2X7 Receptor | Human | IL-1β Release (pIC50) | 7.5 ± 0.07 (monocytes) | [1] | |
| P2X7 Receptor | Rat | IL-1β Release (pIC50) | 7.1 ± 0.1 (microglia) | [1] | |
| JNJ-55308942 | P2X7 Receptor | Human | Functional Antagonism (IC50) | 10 nM | [3] |
| P2X7 Receptor | Human | Radioligand Binding (Ki) | 7.1 nM | [3] | |
| P2X7 Receptor | Rat | Functional Antagonism (IC50) | 15 nM | [3] | |
| P2X7 Receptor | Rat | Radioligand Binding (Ki) | 2.9 nM | [3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of P2X7 Receptor Antagonists
| Compound | Animal Model | Species | Efficacy Endpoint | Dose | Outcome | Reference |
| JNJ-47965567 | Amphetamine-induced hyperactivity | Rat | Reduction in hyperactivity | 30 mg/kg | Significant attenuation | [1] |
| Neuropathic pain | Rat | Attenuation of mechanical allodynia | 30 mg/kg | Modest, significant efficacy | [1] | |
| Brain Target Engagement | Rat | P2X7 Receptor Occupancy (EC50) | - | 78 ± 19 ng/mL | [1] | |
| JNJ-55308942 | LPS-induced microglial activation | Mouse | Attenuation of microglial activation | 30 mg/kg, p.o. | Significant attenuation | [3][4] |
| BCG-induced depression | Mouse | Reversal of sucrose (B13894) preference deficit | 30 mg/kg, p.o. | Reversal of deficit | [4] | |
| Brain Target Engagement | Rat | P2X7 Receptor Occupancy (ED50) | 0.07 mg/kg, p.o. | - | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro IL-1β Release Assay
This assay is fundamental for characterizing the potency of P2X7 receptor antagonists in a cellular context.
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary human monocytes are cultured under standard conditions. For rodent studies, primary microglia are isolated from rat brains.
-
Cell Priming: To induce the expression of pro-IL-1β, cells are primed with lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours.
-
Antagonist Incubation: After priming, the cells are washed and pre-incubated with various concentrations of the P2X7 antagonist (e.g., JNJ-47965567) or vehicle for 30-60 minutes.
-
Agonist Stimulation: The P2X7 receptor is then activated with an agonist, typically 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP; 100-300 µM), for 30-60 minutes to stimulate the release of mature IL-1β.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each antagonist concentration relative to the vehicle control. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition, is determined by fitting the data to a dose-response curve.
In Vivo Neuropathic Pain Model (Chung Model)
This model is used to assess the analgesic efficacy of compounds in a preclinical model of neuropathic pain.[5]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated. This procedure induces mechanical allodynia, a state where a normally non-painful stimulus is perceived as painful.
-
Drug Administration: JNJ-47965567 (e.g., 30 mg/kg) or vehicle is administered via an appropriate route (e.g., subcutaneous).
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold, the minimum force required to elicit a paw withdrawal response, is measured before and after drug administration.
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Visualizations
The following diagrams illustrate key concepts related to P2X7 receptor signaling and experimental design.
Caption: P2X7 Receptor Signaling Pathway in Neuroinflammation.
Caption: Preclinical Drug Discovery Workflow for a CNS P2X7 Antagonist.
Conclusion
The available evidence strongly supports JNJ-47965567 as a valuable tool for CNS research, specifically for investigating the role of the P2X7 receptor in various neuropathologies. Its well-defined mechanism of action, CNS permeability, and demonstrated efficacy in preclinical models make it a superior candidate for such studies compared to this compound, for which CNS-relevant data is largely unavailable. For researchers seeking to antagonize the P2X7 receptor in the CNS, JNJ-47965567 and its structurally related analog JNJ-55308942 represent potent and well-characterized options. Future research may further elucidate the therapeutic potential of these compounds in a clinical setting.
References
- 1. Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 antagonists as potential therapeutic agents for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking P2X7 Antagonists: A Comparative Guide for Researchers
For scientists and professionals in drug development, this guide provides an objective comparison of the P2X7 antagonist A-802715 against other prominent alternatives. The information is based on publicly available experimental data to facilitate informed decisions in research and development processes.
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation, immune responses, and neuropathic pain.[1] Its activation by high concentrations of extracellular ATP triggers downstream signaling cascades, leading to the release of pro-inflammatory cytokines such as IL-1β.[2] Consequently, the development of potent and selective P2X7 receptor antagonists is a significant area of interest for therapeutic intervention in a variety of diseases.[3][4]
Therefore, this guide will present the available quantitative data for other established P2X7 antagonists to serve as a benchmark. Detailed experimental protocols are also provided to enable researchers to conduct their own comparative studies should this compound become available for testing.
Quantitative Comparison of P2X7 Antagonists
The following table summarizes the in vitro potency of several widely studied P2X7 receptor antagonists. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in various assays.
| Antagonist | Assay Type | Cell Line/System | Species | Agonist | IC50 (nM) |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Rat | BzATP | 18 |
| Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 | |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Rat | BzATP | 100 |
| Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 | |
| JNJ-47965567 | IL-1β Release | Human Whole Blood | Human | BzATP | ~200 |
| Calcium Flux | HEK293 (recombinant) | Human | BzATP | 35 | |
| Brilliant Blue G | Dye Uptake (PI) | J774.G8 | Mouse | ATP | 1300-2600 |
| Oxidized ATP (oATP) | Dye Uptake (PI) | J774.G8 | Mouse | ATP | 173000-285000 |
Note: IC50 values can vary depending on the specific experimental conditions, cell type, and agonist used.
P2X7 Receptor Signaling and Antagonist Intervention
Activation of the P2X7 receptor by ATP initiates a cascade of intracellular events. Antagonists block this process at the initial stage of receptor binding.
Caption: Simplified P2X7 receptor signaling pathway and point of antagonist intervention.
Experimental Protocols for Benchmarking P2X7 Antagonists
To ensure accurate and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize P2X7 antagonists.
Calcium Influx Assay
This assay measures the antagonist's ability to inhibit the influx of calcium ions following agonist-induced P2X7 receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293-P2X7 or 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells with buffer to remove excess dye.
-
-
Antagonist Incubation: Add varying concentrations of the test antagonist (e.g., this compound) and control antagonists to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Initiate recording of fluorescence intensity.
-
Add a P2X7 agonist (e.g., ATP or BzATP) to the wells.
-
Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the fluorescence signal in antagonist-treated wells to control wells. The IC50 value is calculated from the dose-response curve.
Caption: Experimental workflow for the Calcium Influx Assay.
Dye Uptake Assay (Pore Formation)
This assay assesses the antagonist's ability to block the formation of the large pore associated with sustained P2X7 receptor activation, measured by the uptake of a fluorescent dye like YO-PRO-1 or ethidium (B1194527) bromide.
Methodology:
-
Cell Preparation: Prepare a suspension of cells expressing the P2X7 receptor.
-
Incubation:
-
In a 96-well plate, mix the cell suspension with the fluorescent dye (e.g., YO-PRO-1).
-
Add varying concentrations of the test and control antagonists.
-
Incubate for a short period.
-
-
Activation and Measurement:
-
Add the P2X7 agonist.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of dye uptake is proportional to pore formation. The IC50 is determined by the concentration-dependent inhibition of this rate.
Caption: Experimental workflow for the Dye Uptake Assay.
IL-1β Release Assay
This functional assay measures the antagonist's ability to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.
Methodology:
-
Cell Priming: Culture immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or the THP-1 monocyte cell line) and prime them with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Pre-incubate the primed cells with various concentrations of the test and control antagonists.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., BzATP) for a defined period (e.g., 30-60 minutes).
-
Quantification of IL-1β: Collect the cell supernatant and measure the concentration of released IL-1β using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release compared to the vehicle-treated control to determine the IC50 value.
Caption: Experimental workflow for the IL-1β Release Assay.
Conclusion
While a direct quantitative comparison of this compound with other P2X7 antagonists is currently hampered by the lack of publicly available data for this compound, this guide provides a framework for such a benchmark. The provided data for established antagonists like A-740003, A-438079, and JNJ-47965567 offer valuable reference points. The detailed experimental protocols for key in vitro assays will enable researchers to generate the necessary data to objectively evaluate the performance of this compound or any other novel P2X7 antagonist. Such comparative studies are crucial for the identification and development of new therapeutic agents targeting the P2X7 receptor.
References
- 1. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists, Antagonists, and Modulators of P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Reproducibility of A-802715 Effects Across Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental effects of A-802715, a methylxanthine derivative, across various human cancer cell lines. The reproducibility of its cellular effects, particularly on cell viability and cell cycle progression, is examined, supported by experimental data and detailed protocols.
Summary of this compound Effects on Cell Viability
This compound has demonstrated cytotoxic effects across different cancer cell lines. The 50% toxic dose (TD50) has been determined in human melanoma and squamous cell carcinoma cell lines, indicating a comparable range of toxicity.
| Cell Line | Cancer Type | TD50 (mM)[1] |
| Be11 | Melanoma | 0.9 - 1.1 |
| MeWo | Melanoma | 0.9 - 1.1 |
| 4197 | Squamous Cell Carcinoma | 0.9 - 1.1 |
| 4451 | Squamous Cell Carcinoma | 0.9 - 1.1 |
Differential Effects of this compound on Cell Cycle Progression
The impact of this compound on the cell cycle is notably dependent on the p53 status of the cancer cells, particularly in response to DNA damage induced by irradiation. In p53 wild-type (wt) cells, this compound enhances the suppression of S-phase entry and prolongs the G2/M cell cycle arrest.[1] Conversely, its effect is diminished in p53 mutant cells.[1]
| Cell Line | p53 Status | Effect of this compound post-irradiation[1] |
| Be11 | Mutant | Ineffective on G2/M block |
| MeWo | Wild-type | Prolongs G2/M block, enhances S-phase suppression |
| 4197 | Mutant | Ineffective on G2/M block |
| 4451 | Wild-type | Prolongs G2/M block, enhances S-phase suppression |
Proposed Signaling Pathway of this compound in Response to DNA Damage
This compound, as a methylxanthine, is proposed to influence cell cycle checkpoints primarily through the inhibition of Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases. These kinases are critical sensors of DNA damage and orchestrate the cell's response, including the activation of cell cycle checkpoints. By inhibiting ATM/ATR, this compound can abrogate the DNA damage-induced G2/M checkpoint, particularly in p53-deficient cells, leading to mitotic catastrophe and enhanced cell death. In p53 wild-type cells, the functional p53 pathway can still induce a G1 arrest, but the this compound-mediated inhibition of the G2/M checkpoint can lead to a prolonged arrest at this phase.
References
A-802715 and Brilliant Blue G: An Analysis of Their Distinct Scientific Applications
A comprehensive review of scientific literature reveals that A-802715 and Brilliant Blue G (BBG) are compounds with distinct mechanisms of action and are utilized in fundamentally different areas of research. Current evidence does not support the use of this compound as an alternative to Brilliant Blue G for its established applications. This guide will objectively present the known functions and applications of each compound, highlighting their separate roles in scientific investigation.
Brilliant Blue G: A Versatile Dye for Protein Analysis and a P2X7 Receptor Antagonist
Brilliant Blue G, also known as Coomassie Brilliant Blue G-250, is a widely used triphenylmethane (B1682552) dye with two primary applications in research.
1. Protein Staining and Quantification: BBG is a cornerstone of biochemical protein analysis. Its mechanism of action involves both ionic and hydrophobic interactions with proteins.[1] The sulfonic acid groups of the dye interact with basic amino acids (arginine, lysine, and histidine), while its aromatic rings engage in hydrophobic interactions with non-polar regions of the protein.[1] This binding is the basis for its use in:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): BBG is used to stain protein bands in polyacrylamide gels, allowing for their visualization and analysis.
-
Bradford Protein Assay: This colorimetric assay utilizes the spectral shift of BBG upon binding to proteins to quantify the total protein concentration in a sample.[1][2]
2. Ophthalmic Surgery: In a clinical setting, Brilliant Blue G is used as a vital dye to stain the internal limiting membrane (ILM) of the eye during vitreoretinal surgery, facilitating its removal.[2][3][4]
3. P2X7 Receptor Antagonism: Beyond its use as a dye, BBG has been identified as a selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[5][6]
This compound: A Methylxanthine Derivative with Anti-Inflammatory and Cell Cycle Effects
This compound is a methylxanthine derivative, a class of compounds that includes caffeine (B1668208) and theophylline. Its reported biological activities are centered on the modulation of inflammatory and cellular processes.
Mechanism of Action: this compound has been shown to decrease the production of pro-inflammatory substances while increasing the levels of anti-inflammatory molecules such as the interleukin-10 receptor and tumor necrosis factor receptor. It has also been observed to influence the cell cycle, specifically by prolonging the G2/M phase after irradiation in certain cell lines.
Applications: Research involving this compound has focused on its potential as a modulator of the inflammatory response and its effects on cell cycle regulation, particularly in the context of cancer research.
Point of Clarification: No Overlapping Applications Found
Extensive literature searches did not yield any studies that directly compare this compound and Brilliant Blue G or suggest that this compound can be used as a substitute for BBG in any of its known applications. There is no evidence to indicate that this compound possesses dye properties suitable for protein staining or that it functions as a P2X7 receptor antagonist.
The table below summarizes the distinct characteristics and applications of each compound based on available scientific data.
| Feature | Brilliant Blue G | This compound |
| Compound Class | Triphenylmethane Dye | Methylxanthine Derivative |
| Primary Mechanism | Binds to proteins via ionic and hydrophobic interactions; P2X7 receptor antagonist. | Modulates pro- and anti-inflammatory mediators; affects cell cycle progression. |
| Key Applications | - Protein staining (SDS-PAGE)- Protein quantification (Bradford assay)- Ophthalmic surgery (ILM staining)[1][2][3]- P2X7 receptor research[5][6] | - Investigation of inflammatory pathways- Cell cycle research |
Experimental Methodologies
As there are no comparative studies between this compound and Brilliant Blue G, we present a typical experimental protocol for a primary application of Brilliant Blue G: protein staining in SDS-PAGE.
Standard Protocol for Coomassie Brilliant Blue G-250 Staining of Proteins in Polyacrylamide Gels
Objective: To visualize protein bands separated by SDS-PAGE.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid in distilled water.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid in distilled water.
-
Shaking platform
-
Gel imaging system
Procedure:
-
Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Place the gel in a clean container and rinse briefly with distilled water.
-
Submerge the gel in the Coomassie Brilliant Blue G-250 staining solution.
-
Incubate on a shaking platform for 30-60 minutes at room temperature.
-
Remove the staining solution.
-
Add the destaining solution to the gel.
-
Incubate on a shaking platform, changing the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.
-
Image the gel using a suitable gel documentation system.
Visualizing the Disparate Pathways
To illustrate the distinct biological spheres of these two compounds, the following diagrams represent the general application workflow for BBG in protein analysis and the known signaling pathway influenced by this compound.
References
- 1. Protein binding of xanthine derivatives to guinea pig serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of A-802715: A Guide for Laboratory Professionals
A-802715, a methylxanthine derivative, requires careful handling and disposal due to its inherent toxicity. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in managing this compound waste responsibly.
Chemical and Toxicological Data
The following table summarizes the known quantitative data for this compound. The limited information underscores the need for a cautious approach to its handling and disposal.
| Property | Value | Source |
| Chemical Class | Methylxanthine Derivative | N/A |
| Toxic Dose 50 (TD₅₀) | 0.9 - 1.1 mM | MedchemExpress |
| Solubility | See Experimental Protocols | MedchemExpress |
Experimental Protocols: Handling and Solubilization
While specific disposal protocols are not documented, protocols for the solubilization of this compound are available and provide insight into its handling. These protocols are crucial for preparing the compound for experimental use and for managing any spills or residual material.
Protocol 1: Aqueous Formulation
-
Add Dimethyl Sulfoxide (DMSO) to a concentration of 10%.
-
Add PEG300 to a concentration of 40%.
-
Add Tween-80 to a concentration of 5%.
-
Add saline to a final concentration of 45%. Note: This protocol yields a clear solution with a solubility of ≥ 7.5 mg/mL (23.26 mM).
Protocol 2: Cyclodextrin Formulation
-
Add DMSO to a concentration of 10%.
-
Add a solution of 20% SBE-β-CD in saline to a final concentration of 90%. Note: This protocol yields a clear solution with a solubility of ≥ 7.5 mg/mL (23.26 mM).
Protocol 3: Oil-Based Formulation
-
Add DMSO to a concentration of 10%.
-
Add Corn Oil to a final concentration of 90%. Note: This protocol yields a clear solution with a solubility of ≥ 7.5 mg/mL (23.26 mM).
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Proper Disposal Procedures for this compound
Given the toxic nature of this compound, it must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
General Steps for Disposal:
-
Segregation: Keep this compound waste separate from other waste streams. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Containment: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste (e.g., if dissolved in organic solvents).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The date of accumulation should also be clearly visible.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Handling Guidance for A-802715
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of A-802715, a methylxanthine derivative. The information is intended to support laboratory safety and chemical handling protocols.
Quantitative Data Summary
A key toxicological endpoint for this compound has been reported and is summarized in the table below. This data is crucial for initial risk assessment and experimental planning.
| Parameter | Value | Cell Lines Tested |
| Toxic Dose 50 (TD50) | 0.9 - 1.1 mM | Human melanoma (Be11, MeWo), Human squamous cell carcinoma (4197, 4451)[1] |
Personal Protective Equipment (PPE) and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 107767-58-8) was not available through the conducted searches. The following recommendations are based on general best practices for handling potent, powdered research compounds. Researchers must consult the official SDS once obtained and perform a thorough, substance-specific risk assessment before handling this compound.
Engineering Controls:
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contact with the substance occurs.
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Operational and Disposal Plans
Handling Procedures:
-
Avoid creating dust when handling the solid form of this compound.
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the general trash.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidance.
Experimental Protocol: In Vitro Toxicity and Cell Cycle Analysis
The following is a generalized protocol based on a described methodology for assessing the effects of this compound on cancer cell lines.
Objective: To determine the toxicity and impact on cell cycle progression of this compound in cultured human cancer cells.
Materials:
-
Human cancer cell lines (e.g., melanoma or squamous cell carcinoma)
-
This compound
-
Appropriate cell culture medium and supplements
-
Vital dye (e.g., trypan blue) for toxicity assessment
-
Reagents for flow cytometry-based cell cycle analysis (e.g., propidium (B1200493) iodide)
-
Optional: Bromodeoxyuridine (BrdU) for S-phase analysis
Methodology:
-
Cell Culture: Culture the selected human cancer cell lines according to standard protocols.
-
Toxicity Assay (Vital Dye Staining):
-
Plate cells at a suitable density in multi-well plates.
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Incubate for a predetermined period.
-
At the end of the incubation, harvest the cells and stain with a vital dye.
-
Determine the percentage of viable cells using a hemocytometer or an automated cell counter to calculate the TD50.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with this compound, potentially in combination with another treatment like irradiation.
-
Harvest the cells at various time points post-treatment.
-
Fix the cells in ethanol.
-
Stain the cells with a fluorescent DNA intercalating agent (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the reported mechanism of action of this compound and a general workflow for its in vitro characterization.
Caption: Conceptual diagram of this compound's effect on the cell cycle in the context of irradiation-induced DNA damage.
Caption: A generalized workflow for the in vitro analysis of this compound's effects on cancer cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
